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2-Chloro-3,6-difluorophenylboronic acid Documentation Hub

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  • Product: 2-Chloro-3,6-difluorophenylboronic acid
  • CAS: 2377608-42-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Chloro-3,6-difluorophenylboronic acid: A Versatile Building Block in Modern Chemistry

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to fine-tune physicochemical and biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to fine-tune physicochemical and biological properties.[1][2] 2-Chloro-3,6-difluorophenylboronic acid has emerged as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers a versatile platform for creating novel compounds with potentially enhanced efficacy, metabolic stability, and bioavailability.[3]

This in-depth technical guide provides a comprehensive overview of the molecular weight, formula, and applications of 2-Chloro-3,6-difluorophenylboronic acid, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Core Properties of 2-Chloro-3,6-difluorophenylboronic acid

A foundational understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₄BClF₂O₂[4]
Molecular Weight 192.36 g/mol [4]
CAS Number 2377608-42-7[4]
Appearance Typically a white to off-white solidInferred from related compounds
Melting Point Data not available for this specific isomer. For comparison, (2-Chloro-6-fluorophenyl)boronic acid has a melting point of 131-135 °C.[5]N/A
Boiling Point Data not available for this specific isomer. For comparison, (2-Chloro-6-fluorophenyl)boronic acid has a boiling point of 299.8 °C at 760 mmHg.[5]N/A
Solubility Generally soluble in organic solvents such as dioxane, THF, and DMF.Inferred from common Suzuki-Miyaura reaction conditions[6][7]

The Strategic Advantage of the 2-Chloro-3,6-difluorophenyl Motif in Medicinal Chemistry

The presence of both chlorine and fluorine atoms on the phenylboronic acid scaffold provides distinct advantages in the design of bioactive molecules.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly influence the acidity (pKa) of the boronic acid and the lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets.[3][1]

  • Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to improved metabolic stability and a longer in-vivo half-life of a drug candidate.

  • Orthogonal Reactivity for Sequential Functionalization: The chlorine atom provides a reactive handle for cross-coupling reactions, while the fluorine atoms are generally unreactive under these conditions. This allows for the selective introduction of the 2-chloro-3,6-difluorophenyl moiety, with the potential for subsequent transformations at the chlorine position if desired.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[7][8] 2-Chloro-3,6-difluorophenylboronic acid is an excellent coupling partner in these reactions.

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-Chloro-3,6-difluorophenylboronic acid. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Aryl halide (1.0 equivalent)

  • 2-Chloro-3,6-difluorophenylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 2-Chloro-3,6-difluorophenylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Chloro-3,6-difluorophenylboronic acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic work-up. For 2-Chloro-3,6-difluorophenylboronic acid, a plausible synthetic route would start from 1-bromo-2-chloro-3,6-difluorobenzene.

Synthesis 1-bromo-2-chloro-3,6-difluorobenzene 1-bromo-2-chloro-3,6-difluorobenzene Grignard/Organolithium formation Grignard/Organolithium formation 1-bromo-2-chloro-3,6-difluorobenzene->Grignard/Organolithium formation Mg or n-BuLi Reaction with trialkyl borate Reaction with trialkyl borate Grignard/Organolithium formation->Reaction with trialkyl borate B(OR)3 Acidic work-up Acidic work-up Reaction with trialkyl borate->Acidic work-up H3O+ 2-Chloro-3,6-difluorophenylboronic acid 2-Chloro-3,6-difluorophenylboronic acid Acidic work-up->2-Chloro-3,6-difluorophenylboronic acid

Caption: A plausible synthetic pathway for 2-Chloro-3,6-difluorophenylboronic acid.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 2-Chloro-3,6-difluorophenylboronic acid. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Chloro-3,6-difluorophenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the combination of chloro and fluoro substituents, make it a desirable component in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to fully exploit its potential in their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2010, September 15). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. [Link]

  • MDPI. (2022). Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]

  • PMC. Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. (2007, October 15). The role of fluorine in medicinal chemistry. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • PureSynth. 2-Chloro-6-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). [Link]

  • EPA. (3,6-Difluoro-2-methoxyphenyl)boronic acid Properties. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

Sources

Exploratory

The Fluorine Effect: Electronic Modulation of Phenylboronic Acids

Topic: Electronic Properties of Fluorine-Substituted Phenylboronic Acids Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers Executive Summary Fluorine-substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Fluorine-Substituted Phenylboronic Acids Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Executive Summary

Fluorine-substituted phenylboronic acids (F-PBAs) occupy a privileged space in modern synthesis and drug discovery. The high electronegativity of fluorine (3.98 Pauling), combined with its capacity for resonance donation, creates a unique electronic "push-pull" dynamic on the boron center. This guide analyzes how these electronic perturbations dictate Lewis acidity, hydrolytic stability (protodeboronation), and transmetallation rates in Suzuki-Miyaura cross-coupling. It provides actionable protocols for characterizing these species and mitigating their inherent instability.

Electronic Architecture: Inductive vs. Resonance Effects

The reactivity of F-PBAs is governed by the competition between the electron-withdrawing inductive effect (


) and the electron-donating mesomeric effect (

) of the fluorine atom.
The Hammett Paradox

While fluorine is the most electronegative element, its effect on the boron center is position-dependent.

  • Meta-Substitution (3-F): The inductive effect dominates. The fluorine atom pulls electron density from the ring

    
    -framework, increasing the electrophilicity of the boron center.
    
  • Para-Substitution (4-F): The lone pairs on fluorine can donate into the

    
    -system (
    
    
    
    ), partially compensating for the inductive withdrawal. Consequently, 4-F-PBA is significantly less acidic than 3-F-PBA.
  • Ortho-Substitution (2-F): A unique "ortho-effect" occurs.[1] Beyond steric hindrance, the fluorine atom can act as a hydrogen bond acceptor for the hydroxyl protons of the boronic acid [B(OH)

    
    ], stabilizing the tetrahedral boronate anion and drastically lowering pKa.
    
Quantitative Electronic Parameters

The following table synthesizes experimental pKa values (Lewis acidity) and Hammett constants, illustrating the position-dependence of the fluorine effect.

CompoundSubstituent PositionHammett ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

pKa (approx.[1] aq)Electronic Character
PhB(OH)

None0.008.8Baseline Reference
4-F-PhB(OH)

Para0.06~8.7Weakly Deactivated
3-F-PhB(OH)

Meta0.34~7.8Moderately Deactivated
2-F-PhB(OH)

OrthoN/A (Steric/H-bond)6.5 - 7.0Strongly Acidic (H-bond assisted)
2,6-F

-PhB(OH)

Di-OrthoN/A~6.2Highly Acidic / Unstable
C

F

B(OH)

PerfluoroHigh

< 6.0Lewis Superacid (Boron)

Key Insight: Lower pKa indicates higher Lewis acidity. 2,6-difluoro derivatives are strong Lewis acids but are kinetically unstable in basic media due to rapid protodeboronation.

Critical Instability: The Protodeboronation Mechanism

The most significant challenge when working with F-PBAs is protodeboronation —the cleavage of the C-B bond replaced by C-H. This side reaction is base-catalyzed and accelerated by electron-withdrawing groups (EWGs) and ortho-substituents.

Mechanism of Failure

Unlike standard hydrolysis, protodeboronation proceeds through an ipso-substitution pathway. The formation of the tetrahedral boronate anion (the active species in Suzuki coupling) is also the precursor to decomposition.

Protodeboronation cluster_factors Accelerating Factors BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Fast Equilibrium (pKa driven) Base + OH- Base->Boronate Transition Transition State (Ipso-Protonation) Boronate->Transition Rate Determining Step (k1) Product De-boronated Arene Ar-H + B(OH)3 Transition->Product Irreversible Cleavage C-B Cleavage F_sub Fluorine (EWG) Stabilizes anionic charge on ring F_sub->Transition Ortho Ortho-F Steric relief upon cleavage

Figure 1: Base-catalyzed protodeboronation pathway. Fluorine substituents stabilize the developing negative charge on the ipso-carbon in the transition state, accelerating decomposition.

Stability Rules for Researchers
  • The "2,6-Danger Zone": 2,6-difluorophenylboronic acids degrade rapidly at pH > 8. Avoid aqueous bases if possible.

  • Solvent Effects: Protic solvents (MeOH, H

    
    O) facilitate the proton transfer required for cleavage. Aprotic polar solvents (DMF, DMSO) retard this process but may still allow deboronation if trace water is present.
    
  • Catalyst Poisoning: The resulting aryl fluoride (Ar-F) is unreactive, but the generated boric acid can inhibit catalytic cycles.

Application in Catalysis: Suzuki-Miyaura Coupling[3][4][5]

The electronic properties of F-PBAs create a trade-off in cross-coupling reactions: High Reactivity vs. Low Stability.

Transmetallation Kinetics

Transmetallation involves the transfer of the organic group from Boron to Palladium. This step requires the formation of a hydroxo- or alkoxo-palladium complex.

  • Effect of F-Substitution: The increased Lewis acidity of F-PBAs facilitates the formation of the pre-transmetallation complex (Pd-O-B linkage).

  • Outcome: F-PBAs often transmetallate faster than electron-rich boronic acids.

Optimization Strategy

To couple unstable F-PBAs (especially 2,6-difluoro variants), you must outcompete the protodeboronation background reaction.

ParameterRecommendationRationale
Base Weak, anhydrous (e.g., K

PO

or CsF)
Reduces concentration of aggressive OH

species.
Solvent THF or Toluene (anhydrous)Eliminates proton source for deboronation.
Catalyst High-activity systems (e.g., Pd-XPhos)Rapid oxidative addition/transmetallation consumes the boronic acid before it decomposes.
Additives CuCl or Ag

O
Promotes transmetallation via a "copper effect," bypassing the slow Pd-B equilibrium.

Experimental Protocols

Protocol: Determination of pKa via NMR Titration

Standard potentiometric titration is often inaccurate for low-solubility boronic acids. NMR titration exploits the chemical shift sensitivity of the fluorine nucleus to the hybridization change at boron (sp


 to sp

).

Materials:

  • Deuterated solvent: 1:1 mixture of D

    
    O and Acetone-
    
    
    
    (to ensure solubility).
  • Buffer series: Phosphate/Citrate buffers ranging pH 4.0 to 12.0.

  • Internal Standard: Trifluoroacetic acid (TFA) (in a sealed capillary).

Workflow:

  • Preparation: Dissolve 10 mg of F-PBA in 0.6 mL of the solvent mixture.

  • Titration: Adjust pH using small aliquots of NaOD or DCl. Measure pH using a micro-electrode.

  • Acquisition: Acquire

    
     NMR spectra at each pH point (at least 10 points).
    
  • Analysis: Plot the change in chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve). The inflection point is the pKa.

Protocol: Rapid Stability Assay (Protodeboronation)

Purpose: To determine the half-life (


) of an F-PBA under coupling conditions.
  • Setup: Prepare a standard Suzuki reaction mixture (Solvent + Base) without the catalyst and halide.

    • Example: THF:H

      
      O (4:1) with 2 equiv K
      
      
      
      CO
      
      
      .
  • Initiation: Add F-PBA (0.1 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene). Heat to 60°C.

  • Sampling: Take aliquots at t=0, 5, 15, 30, 60 min.

  • Quench: Immediately dilute into acidic CDCl

    
     (stops base catalysis).
    
  • Quantification: Monitor the disappearance of the Ar-B(OH)

    
     peak and the appearance of the Ar-H peak via 
    
    
    
    NMR.
  • Decision: If

    
    , use a MIDA boronate or trifluoroborate surrogate for the actual synthesis.
    

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.[2] Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Beckett, J. D., et al. (2014). Lewis Acidity of Fluorinated Phenylboronic Acids. Inorganic Chemistry. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization of 2-Chloro-3,6-difluorophenylboronic Acid

[1][2] Executive Summary This technical guide provides an in-depth analysis of the acidity constant (pKa) of 2-Chloro-3,6-difluorophenylboronic acid (CAS: 957062-65-6).[1][2] While direct experimental literature values f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the acidity constant (pKa) of 2-Chloro-3,6-difluorophenylboronic acid (CAS: 957062-65-6).[1][2] While direct experimental literature values for this specific poly-halogenated analog are sparse, structural analysis using Hammett substituent constants and comparative data from fluorinated homologs places its predicted pKa in the range of 5.8 – 6.5 .[2]

This value represents a significant acidification compared to unsubstituted phenylboronic acid (pKa ~8.8), driven by the cumulative inductive electron-withdrawing effects (-I) of the chlorine and fluorine substituents.[1] Understanding this shift is critical for optimizing Suzuki-Miyaura cross-coupling conditions and designing reversible covalent inhibitors in medicinal chemistry.[1][2][3]

Theoretical Framework & pKa Prediction[2]

Mechanism of Ionization

Unlike carboxylic acids (Brønsted acids), boronic acids function primarily as Lewis acids .[1][2][3] They do not donate a proton directly; rather, the empty p-orbital on the boron atom accepts a hydroxide ion from water to form a tetrahedral boronate anion.[2]

Equilibrium: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[2]

The pKa is defined by the stability of the tetrahedral boronate anion ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize this negative charge, shifting the equilibrium to the right and lowering the pKa .
Structural Analysis & Substituent Effects

The compound features three electron-withdrawing substituents:

  • 2-Chloro (Ortho): Strong inductive withdrawal (-I), moderate steric bulk.[1][2][3]

  • 6-Fluoro (Ortho): Strong inductive withdrawal (-I), small steric radius.[1][2][3]

  • 3-Fluoro (Meta): Inductive withdrawal (-I).

The "Ortho Effect": In boronic acids, ortho-substitution often leads to anomalously low pKa values.[2][3] The 2,6-disubstitution pattern (Cl and F) creates a "pocket" that, while sterically crowded, significantly increases the Lewis acidity of the boron center due to the proximity of highly electronegative atoms.

  • Reference Benchmark: Phenylboronic acid has a pKa of 8.8 .[2][3][4]

  • Analog Benchmark: 2,3,4,6-Tetrafluorophenylboronic acid has a reported pKa of 6.17 .[1][3]

  • Prediction: 2-Chloro-3,6-difluorophenylboronic acid, structurally similar to the tetrafluoro analog but with a slightly less electronegative chlorine replacing one fluorine, will likely exhibit a pKa slightly higher than 6.17 but well below 7.0.[1]

Estimated pKa: 6.2 ± 0.3 [2][3]

Visualization of Electronic Effects

Ionization cluster_0 Trigonal Planar (Neutral) cluster_1 Tetrahedral (Anionic) Compound 2-Cl-3,6-F2-Ph-B(OH)2 (Lewis Acid) Anion [2-Cl-3,6-F2-Ph-B(OH)3]- Compound->Anion OH- Attack Effect_Cl 2-Cl (-I Effect) Stabilizes Anion Anion->Effect_Cl Effect_F 3,6-F (-I Effect) Stabilizes Anion Anion->Effect_F Water 2 H2O Hydronium H3O+ Water->Hydronium

Figure 1: Ionization equilibrium showing the stabilization of the boronate anion by electron-withdrawing halogen substituents.

Experimental Determination Protocols

Since the pKa is predicted to be < 7.0, standard potentiometric titration is the most reliable method.[3] However, due to potential solubility issues of poly-halogenated aromatics in pure water, a cosolvent extrapolation method or spectrophotometric assay is recommended.[1][3]

Method A: Potentiometric Titration (Standard)

This protocol is self-validating through the use of a reference standard (e.g., benzoic acid).[1]

Reagents:

  • Analyte: 2-Chloro-3,6-difluorophenylboronic acid (>98% purity).[1][2]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1][2][3]

  • Solvent: Degassed HPLC-grade water (with 0.1 M KCl for ionic strength).[1][2][3]

  • Co-solvent (if needed): Methanol (MeOH).[1][2][3]

Protocol:

  • Preparation: Dissolve ~0.5 mmol of the boronic acid in 50 mL of 0.1 M KCl. If insoluble, use a MeOH/Water mixture (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation).[1][3]

  • Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M KOH under inert gas (N2 or Ar) to prevent CO2 absorption. Add titrant in 0.05 mL increments.

  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (0.5 eq of base added).[1][2]

  • Validation: The first derivative plot (

    
    ) must show a sharp peak at the equivalence point.[2][3]
    
Method B: UV-Vis Spectrophotometric Titration (High Precision)

Recommended if the compound has low solubility or if the pKa is very low (< 5).[1][2]

Principle: The UV absorption spectrum of the neutral boronic acid differs from that of the boronate anion.

Protocol:

  • Stock Solution: Prepare a 10 mM stock of the boronic acid in MeOH.

  • Buffer Series: Prepare a series of buffers ranging from pH 3.0 to pH 9.0 (0.5 pH unit steps) with constant ionic strength (I = 0.1 M).

  • Measurement: Add 10 µL of stock to 2 mL of each buffer. Record UV spectra (200–400 nm).[1][2][3]

  • Analysis: Select a wavelength with maximal change in absorbance (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[3] Plot Absorbance vs. pH.[2][3]
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    [2]
    
Experimental Workflow Diagram

Workflow Start Start: pKa Determination Solubility Check Aqueous Solubility (0.1 M KCl) Start->Solubility Decision Is it Soluble? Solubility->Decision Path_A Method A: Potentiometric (Direct Titration) Decision->Path_A Yes Path_B Method B: Cosolvent Titration (MeOH/Water Extrapolation) Decision->Path_B No Process_A Titrate with KOH under N2 Measure pH at 0.5 eq Path_A->Process_A Process_B Titrate in 30%, 40%, 50% MeOH Plot pKa vs 1/Dielectric Path_B->Process_B Result Calculate pKa (Henderson-Hasselbalch) Process_A->Result Process_B->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Research & Development

Suzuki-Miyaura Coupling Efficiency

The pKa of the boronic acid dictates the pH required for the transmetallation step.[2]

  • Low pKa (~6.2): This compound will form the active boronate anion at neutral or slightly acidic pH .[2][3]

  • Advantage: Allows coupling of base-sensitive substrates (e.g., esters, lactones) that would decompose under the harsh basic conditions (pH > 10) required for phenylboronic acid.[1]

  • Recommendation: Use mild bases like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or even bicarbonates, rather than strong hydroxides or alkoxides.[2][3]
    
Medicinal Chemistry (Covalent Inhibitors)

Boronic acids are increasingly used as "warheads" to target serine or threonine residues in proteins (e.g., Bortezomib).[1][3]

  • Binding Affinity: The binding often mimics the transition state of hydrolysis. A lower pKa correlates with a more electrophilic boron center, potentially increasing the on-rate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) of binding to nucleophilic residues.
    
  • Selectivity: The specific 2-Cl, 3,6-F2 substitution pattern provides a unique electrostatic profile that may improve selectivity against off-target proteases compared to non-halogenated analogs.[1][2]

References

  • Adamczyk-Woźniak, A., et al. (2022).[1][2][3][5] "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][3] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2][3] (General reference for boronate anion mechanism).

  • PubChem. (2025).[1][3][6][7][8] "Compound Summary: 2-Chloro-3,6-difluorophenylboronic acid." National Library of Medicine.[3] Link

  • Sigma-Aldrich. (2025).[1][2][3] "2,6-Difluorophenylboronic acid Product Specification." (Used for analog benchmarking). Link

  • Bordwell, F. G. (1988).[1][2][3] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for substituent effects).

Sources

Exploratory

Technical Analysis &amp; Crystallographic Protocol: 2-Chloro-3,6-difluorophenylboronic Acid

This technical guide details the structural analysis and crystallographic protocols for 2-Chloro-3,6-difluorophenylboronic acid , a critical fluorinated scaffold used in the synthesis of bioactive pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis and crystallographic protocols for 2-Chloro-3,6-difluorophenylboronic acid , a critical fluorinated scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals via Suzuki-Miyaura cross-coupling.[1]

[1]

Executive Summary

2-Chloro-3,6-difluorophenylboronic acid (CAS: 121124-97-8) represents a class of "sterically congested" boronic acids.[1] Unlike simple phenylboronic acids, the presence of substituents at both ortho positions (2-Chloro and 6-Fluoro) imposes significant steric strain on the boronic acid moiety, forcing deviations from planarity.[1] This guide provides a rigorous protocol for obtaining single crystals suitable for X-ray diffraction (XRD) and analyzes the theoretical supramolecular synthons expected in its solid-state architecture.

Target Audience: Structural Chemists, Process R&D Scientists, and Crystallographers.[1]

Chemical Profile & Structural Challenges[1]

The molecule features a highly substituted phenyl ring where the electronic and steric landscape is dominated by the interplay between the electrophilic boron center and the adjacent halogens.

FeatureSpecificationStructural Implication
Molecular Formula

High electron deficiency due to F/Cl.[1]
Ortho-Substituents 2-Chloro, 6-FluoroCritical: The 2-Cl group is bulky (

), forcing the

group to twist out of the phenyl plane.
H-Bond Donors 2 (Hydroxyls)Capable of forming

homodimers or catemers.
Intramolecular Interaction

The 6-Fluoro substituent can form a planarizing intramolecular H-bond with the boronic hydroxyl.[2]
The "Frustrated" Conformation

The crystal structure is defined by a competition between two opposing forces:

  • Planarization: Driven by the

    
     conjugation between the boron and the phenyl ring, and the intramolecular 
    
    
    
    hydrogen bond (at C6).
  • Twisting: Driven by the steric repulsion of the bulky Chlorine atom (at C2).

Hypothesis: The steric bulk of Chlorine typically overrides the planarizing forces, resulting in a significant torsion angle (


) between the 

bond and the aromatic plane.

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality crystals of poly-halogenated boronic acids is challenging due to their tendency to dehydrate into boroxines (cyclic trimers) or form solvates.

Phase 1: Solvent Screening Workflow

Do not use alcohols (MeOH/EtOH) as primary solvents, as they readily form boronic esters, destroying the target structure.

Recommended Solvent Systems:

  • Acetone/Water (10:1): Promotes hydrogen-bonded dimers.

  • Tetrahydrofuran (THF): Often yields stable solvates where THF H-bonds to the boronic acid.

  • Toluene/Acetonitrile: Good for non-solvated forms but requires slow evaporation.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for selecting the crystallization method based on solubility and stability.

CrystallizationProtocol Start Start: Raw 2-Cl-3,6-F2-PBA Solubility Solubility Test (25°C) Start->Solubility HighSol High Solubility (Acetone, THF) Solubility->HighSol Dissolves LowSol Low Solubility (Toluene, Hexane) Solubility->LowSol Suspension MethodA Method A: Slow Evaporation (4°C, dark) HighSol->MethodA MethodB Method B: Vapor Diffusion (Solvent: Toluene / Anti: Pentane) LowSol->MethodB Check Check for Boroxine (IR: Look for B-O stretch ~1350 cm-1) MethodA->Check MethodB->Check Result1 Single Crystal: Boronic Acid Dimer Check->Result1 No Dehydration Result2 Single Crystal: Boroxine Anhydride Check->Result2 Dehydrated

Caption: Decision tree for isolating pure boronic acid crystals versus dehydrated boroxine forms.

Structural Analysis & Supramolecular Synthons

Once data is collected (Mo-K


 radiation recommended due to Cl absorption), the structure solution (SHELXT) and refinement (SHELXL) will likely reveal one of two primary packing motifs.
A. The Centrosymmetric Dimer ( )

This is the standard "building block" for phenylboronic acids. Two molecules face each other, forming a cyclic 8-membered ring via two


 hydrogen bonds.[1]
  • Likelihood: High, unless steric hindrance at the ortho positions is extreme.

  • Geometry: The

    
     conformation of the hydroxyl protons is required to form this dimer.
    
B. The Intermolecular Interactions (The "Glue")

Beyond the primary dimer, the lattice energy is stabilized by halogen-mediated contacts:

  • Halogen Bonding (

    
    ):  Look for Type II halogen bonds (perpendicular approach) between the Chlorine atoms of adjacent layers.
    
  • Fluorine Interactions (

    
    ):  The 3,6-difluoro substitution creates a dipole landscape where acidic aromatic protons (at C4 or C5) interact with the electronegative Fluorine.
    
Visualization: Supramolecular Assembly Logic

This diagram illustrates how the molecular features translate into the crystal lattice.

SupramolecularAssembly Molecule 2-Cl-3,6-F2-PBA Monomer Conf Conformation: Twisted B(OH)2 Molecule->Conf Primary Primary Synthon: Dimers (R2,2(8)) Conf->Primary H-Bonding Sterics Cause: 2-Cl Steric Clash Sterics->Conf Forces Twist Secondary Secondary Interactions: Layer Stacking Primary->Secondary Aggregation Lattice Final Crystal Lattice Secondary->Lattice Cl...Cl & C-H...F Interactions

Caption: Hierarchy of forces driving the crystal packing from monomer conformation to lattice architecture.

Data Collection & Refinement Protocol

To ensure scientific integrity and reproducibility, follow this validated workflow for X-ray diffraction analysis.

Step 1: Crystal Mounting
  • Selection: Choose a block-like crystal with defined faces.[1] Avoid needles (often indicate rapid, disordered growth).

  • Protection: Mount in Paratone-N oil to prevent dehydration (loss of lattice water or conversion to boroxine) during transfer.

  • Temperature: 100 K is mandatory. Thermal motion of the

    
     group is high at room temperature; cooling is essential to resolve hydrogen positions.
    
Step 2: Data Acquisition[1][3]
  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately model the absorption correction, which is critical due to the Chlorine atom (

    
    ).
    
Step 3: Refinement (SHELXL)
  • Boron Geometry: Boron is a light atom. If thermal ellipsoids are elongated, restrain

    
     and 
    
    
    
    distances using DFIX based on CSD averages (
    
    
    Å,
    
    
    Å).[1]
  • Hydrogen Atoms:

    • Carbon-bound H: Place geometrically (HFIX 43).

    • Hydroxyl H:[1][2] Locate in difference Fourier map. Refine semi-freely with DFIX 0.84 to ensure the correct H-bond geometry is captured (Syn vs Anti).

References

  • Höpfl, H. (2002). Structure and supramolecular chemistry of organoboron compounds. Structure and Bonding, 103, 1-56.[1]

  • Nangia, A., & Desiraju, G. R. (1998). Supramolecular synthons and pattern recognition.[1] Topics in Current Chemistry, 198, 57-95.[1]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the refinement of boronic acids.

  • Rodriguez-Cuamatzi, P., et al. (2004). Supramolecular macrocycles and chains from the partial dehydration of phenylboronic acids. Chemical Communications, (13), 1544-1545.[1]

Sources

Foundational

Precision Engineering of the Boron Center: A Technical Guide to Halogenated Phenylboronic Acids

Executive Summary Halogenated phenylboronic acids (PBAs) represent a specialized class of organoboron compounds where the interplay between the empty -orbital of the boron atom and the electron-withdrawing nature of halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated phenylboronic acids (PBAs) represent a specialized class of organoboron compounds where the interplay between the empty


-orbital of the boron atom and the electron-withdrawing nature of halogen substituents (F, Cl, Br, I) creates unique reactivity profiles. For the drug development professional, these derivatives are not merely synthetic intermediates; they are tunable scaffolds.

This guide moves beyond basic textbook definitions to explore the causality of their behavior. We examine how strategic halogenation modulates Lewis acidity for glucose sensing, dictates chemoselectivity in Suzuki-Miyaura cross-couplings, and enhances binding affinity in protease inhibitors.

Physicochemical Properties & Electronic Tuning[1]

The utility of halogenated PBAs stems from the electronic perturbation of the boron center. The boron atom in a boronic acid is


 hybridized with a vacant 

-orbital, making it a Lewis acid.[1]
The Hammett Correlation and pKa Modulation

The acidity of the boronic acid group (typically pKa ~8.8 for unsubstituted phenylboronic acid) is driven by the formation of the tetrahedral boronate anion [Ph-B(OH)


]

. Electron-withdrawing groups (EWGs) such as halogens stabilize this anionic species, thereby lowering the pKa .
  • Fluorine Effect: Due to its high electronegativity, fluorine substitution (particularly ortho or para) significantly increases the Lewis acidity. This is critical for biological applications where binding must occur at physiological pH (7.4).

  • Ortho-Effect: Substituents in the ortho position can form intramolecular hydrogen bonds with the hydroxyls of the boron center, stabilizing the tetrahedral form further or, conversely, providing steric protection against hydrolysis.

Table 1: Comparative pKa Values of Selected Phenylboronic Acids

CompoundSubstituentPositionApprox.[1][2][3][4][5][6][7] pKaElectronic Effect
Phenylboronic AcidH-8.8Reference
4-Fluorophenylboronic AcidFpara8.7Inductive withdrawal (-I)
3-Fluorophenylboronic AcidFmeta8.4Strong -I, no resonance donation
3,5-Difluorophenylboronic AcidF, Fmeta, meta7.4Additive -I effect
2-Fluorophenylboronic AcidFortho~7.8Inductive + Steric/H-bond
Visualizing the Inductive Pull

The following diagram illustrates how halogenation alters the electron density at the boron center, facilitating nucleophilic attack (e.g., by water or diols).

ElectronicEffects BoronCenter Boron Center (Vacant p-orbital) LewisAcidity Increased Lewis Acidity (Lower pKa) BoronCenter->LewisAcidity Result Halogen Halogen Substituent (F, Cl, Br) Halogen->BoronCenter Inductive Withdrawal (-I) AnionStab Stabilized Boronate Anion LewisAcidity->AnionStab Facilitates

Figure 1: Mechanism of electronic modulation by halogen substituents. The inductive withdrawal pulls electron density from the aromatic ring, making the boron center more electrophilic.

Synthetic Utility: The Chemoselectivity Challenge

In drug discovery, halogenated PBAs are often used as bifunctional building blocks. The challenge lies in chemoselectivity : ensuring the Suzuki-Miyaura coupling occurs at the C-B bond while leaving the C-Halogen bond intact for subsequent elaboration (or vice versa).

Competitive Reactivity

In a standard Suzuki coupling involving a bromophenylboronic acid:

  • Desired Pathway: The C-B bond undergoes transmetallation with the Pd-catalyst.

  • Undesired Pathway (Self-Coupling): The C-Br bond of the boronic acid undergoes oxidative addition to Pd(0), leading to polymerization.

Expert Insight: To prevent self-coupling of halogenated PBAs, one must utilize the difference in activation energy. The C-B bond activation (transmetallation) requires a base to form the boronate, whereas the C-Halogen bond activation (oxidative addition) is driven by the catalyst's electron richness.

  • Strategy: Use electron-deficient phosphine ligands on Palladium to slow down oxidative addition into the C-Br bond of the boronic acid, while maintaining rapid transmetallation of the activated boronate.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Rate Determining) PdII_X->TransMet + Halogenated PBA + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura Catalytic Cycle. For halogenated PBAs, the Transmetallation step must be optimized to outcompete oxidative addition into the PBA's own halogen.

Medicinal Chemistry Applications

Glucose Sensing (The Fluorine Switch)

Non-enzymatic glucose sensors rely on the reversible covalent binding of diols to boronic acids.

  • The Problem: Unsubstituted phenylboronic acid (pKa ~8.[5]8) exists primarily as the neutral trigonal form at blood pH (7.4). It binds glucose weakly.

  • The Solution: Fluorinated derivatives (e.g., 3-fluorophenylboronic acid) drop the pKa to ~7.[8]8. This increases the concentration of the tetrahedral boronate anion at pH 7.4, which forms stable cyclic esters with the 1,2-diols of glucose.

Protease Inhibition (Bortezomib Class)

While Bortezomib is a peptide boronic acid, the principle applies to phenyl analogs. The boron atom acts as a "serine trap" or "threonine trap," forming a reversible covalent bond with the catalytic hydroxyl group of the protease. Electron-withdrawing halogens on the aromatic ring can tune the electrophilicity of the boron, tightening the binding constant (


).

GlucoseSensing Neutral Neutral Boronic Acid (Trigonal, sp2) Equilibrium pH Dependent Equilibrium Neutral->Equilibrium Anionic Boronate Anion (Tetrahedral, sp3) Equilibrium->Anionic High pH or Fluorine Substitution Complex Cyclic Boronate Ester (Signal Generation) Anionic->Complex + Glucose (Reversible Binding) Glucose Glucose (Diol) Glucose->Complex

Figure 3: Mechanism of Glucose Sensing. Fluorination shifts the equilibrium toward the reactive Anionic species at physiological pH.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-methylphenylboronic Acid via Li-Halogen Exchange

Rationale: This protocol uses Lithium-Halogen exchange at cryogenic temperatures to prevent "ate" complex formation and scrambling.

Reagents:

  • 4-Bromo-3-methylfluorobenzene (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Triisopropyl borate (1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Acetone/Dry Ice bath).

  • Substrate Addition: Add 4-Bromo-3-methylfluorobenzene.

  • Exchange: Add

    
    -BuLi dropwise over 20 minutes. Maintain temp < -70°C. Critical: Stir for 1 hour to ensure complete Li-Br exchange.
    
  • Boron Trapping: Add Triisopropyl borate dropwise. The solution may become viscous.

  • Warming: Allow the mixture to warm to room temperature overnight.

  • Hydrolysis: Quench with 2M HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO

    
    . Recrystallize from Acetonitrile/Water.
    
Protocol B: Chemoselective Suzuki Coupling

Rationale: Coupling 4-Chlorophenylboronic acid with 4-Bromoanisole. We target the Br-C bond of the anisole, preserving the Cl-C bond of the boronic acid.

Reagents:

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh

    
    )
    
    
    
    (3 mol%) - Tetrakis ensures mild conditions.
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • DME/Water (2:1 ratio)

Step-by-Step:

  • Degassing: Sparge the DME/Water mixture with Nitrogen for 30 minutes. Oxygen is the enemy of Pd(0).

  • Mixing: Add aryl halide, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    last under a counter-flow of Nitrogen.
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC.

    • Note: If the reaction runs too long or too hot, the chloride on the boronic acid ring may eventually couple, leading to oligomers.

  • Purification: Standard aqueous workup followed by silica gel chromatography.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347.

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Preparation of Boronate Esters from 2-Chloro-3,6-difluorophenylboronic acid for Advanced Synthesis

Abstract: This document provides a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the preparation of boronate esters from 2-Chloro-3,6-difluorophenylboronic acid. Boronate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the preparation of boronate esters from 2-Chloro-3,6-difluorophenylboronic acid. Boronate esters serve as crucial, stabilized surrogates for boronic acids in a multitude of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and detailed, validated protocols for synthesizing key boronate esters.

Strategic Imperative: Why Convert Boronic Acids to Boronate Esters?

While 2-Chloro-3,6-difluorophenylboronic acid is a valuable building block, free arylboronic acids present significant handling and stability challenges. They have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This process is reversible in the presence of water, leading to inconsistencies in reagent stoichiometry and reactivity. Furthermore, their high polarity often complicates purification by standard chromatographic techniques.[3]

Converting the boronic acid to a boronate ester addresses these issues directly:

  • Enhanced Stability: Esterification protects the reactive boronic acid moiety, preventing boroxine formation and increasing stability towards air, moisture, and protodeboronation under certain conditions.[4][5]

  • Improved Handling & Purification: Boronate esters are typically less polar, more soluble in organic solvents, and often crystalline solids. This transformation facilitates purification by standard methods like silica gel chromatography (with precautions) or recrystallization.[3][6]

  • Tunable Reactivity: The choice of diol allows for the fine-tuning of the ester's stability and reactivity in subsequent reactions.

The overall workflow is a straightforward but critical esterification, typically achieved through a condensation reaction with a suitable diol.

G cluster_start Starting Materials cluster_reaction Esterification Process cluster_product Products A 2-Chloro-3,6-difluorophenylboronic acid C Condensation Reaction (Dehydration) A->C B Diol (e.g., Pinacol) B->C D Aryl Boronate Ester C->D Purification E Water (byproduct) C->E Removal drives equilibrium

Caption: General workflow for boronate ester synthesis.

Core Protocols: Synthesis of Key Boronate Esters

The following protocols detail the preparation of two commonly used boronate esters. The choice between them often depends on desired stability, cost, and downstream application requirements.

Protocol 1: Preparation of 2-(2-Chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

Pinacol boronate esters are the most widely used derivatives due to their high stability and the commercial availability of pinacol.[3] While generally stable, prolonged contact with silica gel can lead to hydrolysis, so purification should be performed efficiently.[3][6]

Reactant Summary:

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Chloro-3,6-difluorophenylboronic acid192.361.010.01.92 g
Pinacol (2,3-Dimethyl-2,3-butanediol)118.171.111.01.30 g
Toluene---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-Chloro-3,6-difluorophenylboronic acid (1.92 g, 10.0 mmol) and pinacol (1.30 g, 11.0 mmol).

  • Solvent Addition: Add toluene (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene. Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours).

  • Alternative Dehydration: For smaller scales where a Dean-Stark trap is impractical, the reaction can be run in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an added dehydrating agent like anhydrous magnesium sulfate or molecular sieves at room temperature or gentle heat overnight.[7]

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., hexanes or heptane) and allow it to cool slowly to form crystals.

    • Silica Gel Filtration: For a less pure product requiring rapid purification, dissolve the crude material in a minimal amount of DCM and pass it quickly through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes).[3] Avoid prolonged contact with the silica.

  • Characterization: Dry the purified product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity. The expected product is a white to off-white solid.

Protocol 2: Preparation of 2-(2-Chloro-3,6-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Neopentyl Glycol Ester)

Neopentyl glycol esters are another class of stable boronate esters often used in synthesis.[8][9] They can sometimes offer different solubility and reactivity profiles compared to their pinacol counterparts.

Reactant Summary:

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Chloro-3,6-difluorophenylboronic acid192.361.010.01.92 g
Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol)104.151.111.01.15 g
Toluene---50 mL

Step-by-Step Methodology:

  • Setup & Reaction: Follow steps 1-3 from Protocol 1, using neopentyl glycol instead of pinacol. The reaction is similarly driven by the azeotropic removal of water.

  • Workup: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Purification: The purification strategy is similar to that for the pinacol ester. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective. If chromatography is necessary, use a rapid filtration method to minimize potential hydrolysis on the stationary phase.

  • Characterization: Dry the final product under vacuum and confirm its identity and purity via spectroscopic methods (NMR, MS).

Scientific Rationale & Field-Proven Insights

The Choice of Diol: The selection of the diol is a critical decision.

  • Pinacol: The "go-to" standard due to the high stability of the resulting five-membered dioxaborolane ring. The methyl groups provide steric hindrance that protects the boron atom.[3]

  • Neopentyl Glycol: Forms a six-membered dioxaborinane ring. These esters are also highly stable and widely used.[9]

  • 1,1,2,2-tetraethylethylene glycol (Epin): Recent research has shown that "Epin" boronate esters exhibit exceptional stability on silica gel, allowing for straightforward purification by conventional column chromatography with excellent recovery, outperforming pinacol esters in this regard.[6][10] For particularly sensitive substrates or when high purity from chromatography is essential, synthesizing the corresponding diol or sourcing it may be advantageous.

Driving the Equilibrium: The esterification is an equilibrium process.[7] To achieve high yields, the water byproduct must be removed.

  • Dean-Stark Apparatus: The classic and most effective method for larger-scale reactions, utilizing an azeotrope with a solvent like toluene to physically separate water.[7]

  • Dehydrating Agents: For smaller scales or when reflux is undesirable, adding a stoichiometric excess of a dehydrating agent like MgSO₄ or molecular sieves can effectively sequester water and drive the reaction to completion.

Purification Challenges and Solutions: Purification is the most common failure point. While boronate esters are more stable than boronic acids, they are not inert.

  • Hydrolysis on Silica: The acidic surface of standard silica gel can catalyze the hydrolysis of boronate esters, especially pinacol esters, leading to streaking on TLC plates and poor recovery from columns.[3][4]

  • Validated Solutions:

    • Minimize Contact Time: Use flash chromatography or a short plug of silica rather than a long, slow-running column.[3]

    • Use Neutral Alumina: As a more basic stationary phase, neutral alumina can be a better choice for purifying sensitive boronate esters.[11]

    • Recrystallization: This is the preferred method for obtaining high-purity, crystalline boronate esters, completely avoiding issues with chromatography.

    • Utilize Robust Esters: If purification is consistently problematic, switching to a more robust ester like an "Epin" derivative is a modern, effective solution.[10]

Downstream Application: The Suzuki-Miyaura Cross-Coupling

The primary motivation for preparing these boronate esters is their use in C-C bond formation. The 2-(2-Chloro-3,6-difluorophenyl) boronate ester is a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[12]

G A Ar¹-X (Aryl Halide) D [Ar¹-Pd(II)-X] A->D Oxidative Addition B Ar²-B(OR)₂ (Boronate Ester) F [Ar²-B(OR)₂(Base)]⁻ B->F Activation C Pd(0) Catalyst C->D G [Ar¹-Pd(II)-Ar²] D->G Transmetalation E Base (e.g., K₂CO₃) E->F F->G G->C H Ar¹-Ar² (Biaryl Product) G->H Reductive Elimination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3,6-difluorophenylboronic Acid

Topic: Purification & Handling of Electron-Deficient, Sterically Hindered Arylboronic Acids Target Molecule: 2-Chloro-3,6-difluorophenylboronic acid (and related 2,6-disubstituted analogs) Document ID: TS-PUR-2CL36DF-01...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Electron-Deficient, Sterically Hindered Arylboronic Acids Target Molecule: 2-Chloro-3,6-difluorophenylboronic acid (and related 2,6-disubstituted analogs) Document ID: TS-PUR-2CL36DF-01

Introduction: The "2,6-Effect" Challenge

Welcome to the technical support hub. If you are working with 2-Chloro-3,6-difluorophenylboronic acid , you are likely encountering difficulties that do not affect simple phenylboronic acids.

The Core Problem: This molecule features a "Perfect Storm" of structural instability:

  • Electron Deficiency: The fluorine atoms withdraw electron density, making the boron center highly Lewis acidic.

  • Steric Hindrance (2,6-Substitution): Substituents at both ortho positions (Cl and F) prevent optimal planar alignment but, counter-intuitively, accelerate protodeboronation (cleavage of the C-B bond) under basic conditions.

Standard purification methods (like aggressive base extraction) often destroy this molecule. This guide provides specialized protocols to purify this compound without degrading it.

Module 1: Purity Assessment & Impurity Profiling

Before attempting purification, identify which impurity is compromising your material.

Common Impurity Profile
Impurity TypeOriginDiagnostic Signal (1H/19F NMR)Removal Difficulty
Protodeboronated Arene (1-Chloro-2,5-difluorobenzene)Hydrolytic C-B bond cleavage (often base-catalyzed).High. Distinct proton signal where B(OH)₂ was attached.Easy (Volatile/Non-polar).
Boroxine (Anhydride) Spontaneous dehydration (trimerization) upon storage or drying.Broadened NMR signals; variable integration.Hard. Equilibrium process; often acceptable in reactions.
Homocoupling Product (Biaryl)Pd-catalyzed side reaction or oxidative coupling.New aromatic peaks; double molecular weight (MS).Medium. Requires chromatography or selective crystallization.
Debrominated/Dehalogenated Start Material Incomplete lithiation or quenching issues during synthesis.Characteristic starting material peaks.Medium.
Expert Insight: The Boroxine "Impurity"

User Question: "My elemental analysis is off, and NMR shows broad peaks. Is my product decomposed?"

Answer: Likely not. Boronic acids exist in equilibrium with their cyclic anhydride (boroxine) form. This dehydration is reversible. In most Suzuki couplings, the boroxine hydrolyzes back to the acid in situ. Do not purify solely to remove boroxine unless strict stoichiometry is required.

Module 2: Purification Workflows

Use the Decision Tree below to select the correct method based on your impurity profile.

Purification_Decision_Tree Start Start: Crude 2-Chloro-3,6-difluorophenylboronic Acid Check_Impurity Identify Major Impurity Start->Check_Impurity Imp_Protodeboronation Protodeboronated Species (Non-polar oil) Check_Impurity->Imp_Protodeboronation Non-polar impurities Imp_Salts Inorganic Salts / Catalyst Check_Impurity->Imp_Salts Salts present Imp_Complex Complex Mixture / Homocoupling Check_Impurity->Imp_Complex High purity required Method_A Method A: Non-Polar Wash / Trituration Imp_Protodeboronation->Method_A Method_B Method B: Recrystallization (Water/Ethanol or DCM/Hexane) Imp_Salts->Method_B Method_C Method C: Conversion to Potassium Trifluoroborate Salt Imp_Complex->Method_C Result_A Pure Boronic Acid Method_A->Result_A Solid filtered Result_B Pure Boronic Acid Method_B->Result_B Crystals formed Result_C Pure Trifluoroborate Salt (Ready for Coupling) Method_C->Result_C Stable Salt Isolated

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity type.

Method A: Selective Trituration (For Removal of Oils/De-boronated species)

Best for: Removing oily protodeboronated byproducts (1-chloro-2,5-difluorobenzene) from the solid boronic acid.

Protocol:

  • Place the crude solid in a flask.

  • Add cold Hexane or Pentane (10 mL per gram of crude).

  • Sonicate for 5-10 minutes. The boronic acid will remain insoluble, while the non-polar de-boronated arene dissolves.

  • Filter the suspension through a sintered glass funnel.

  • Wash the cake twice with cold pentane.

  • Dry under vacuum.[1]

Method B: Recrystallization (The "Goldilocks" Solvents)

Best for: General purification of salts and minor organic impurities.

Critical Warning: Avoid boiling water alone, as prolonged heating of 2,6-disubstituted boronic acids in water can accelerate decomposition [1]. Use a mixed solvent system.[2][3][4][5]

Recommended Solvent Systems:

  • System 1 (Preferred): Water / Ethanol (9:1 to 5:1 ratio). Dissolve in minimal warm ethanol, then slowly add water until cloudy. Cool to 4°C.

  • System 2: Dichloroethane (DCE) / Hexane. Dissolve in warm DCE; add Hexane as anti-solvent.

  • System 3: Toluene (Good for separating from homocoupling products, but requires higher heat).

Method C: The "Salt Switch" (High-Purity Conversion)

Best for: Long-term storage or when the free acid is unstable. Converts the unstable boronic acid into a robust Potassium Trifluoroborate salt.

This method stabilizes the C-B bond and allows for easy recrystallization. The resulting salt can be used directly in Suzuki couplings (often with better yield).

Protocol:

  • Dissolve crude boronic acid (1 equiv) in Methanol (3 mL/mmol).

  • Prepare a saturated solution of KHF₂ (Potassium Bifluoride) (3.5 equiv) in water (1 mL/mmol).

    • Note: KHF₂ etches glass slowly; use plasticware if possible or work quickly.

  • Add the KHF₂ solution dropwise to the boronic acid solution at 0°C.

  • Stir for 1 hour at Room Temperature. A white precipitate (the trifluoroborate salt) will form.[6]

  • Concentrate the mixture to remove methanol (rotary evaporator).

  • Filter the white solid.

  • Purification of the Salt: Recrystallize from Acetonitrile/Water or Acetone/Ether .

  • Usage: Use the salt directly in coupling reactions (add 3 equiv of water to the reaction mix to hydrolyze it in situ) [2].

Module 3: Troubleshooting & FAQs

Q1: Can I use standard NaOH extraction to purify this?

STOP! NO. While standard phenylboronic acids can be purified by dissolving in 1M NaOH, washing with ether, and re-acidifying, 2,6-disubstituted boronic acids are exceptionally prone to base-catalyzed protodeboronation [3].

  • Mechanism:[7][8][9][10] The steric bulk and electron withdrawal facilitate the formation of a boronate anion that rapidly hydrolyzes the C-B bond.

  • Alternative: If you must use base, use a very mild base like 5% NaHCO₃ and keep the contact time under 5 minutes at 0°C.

Q2: My column chromatography resulted in a streak/smear. Why?

Boronic acids interact strongly with the hydroxyl groups on silica gel.

  • Fix 1: Add 1% Acetic Acid to your eluent to suppress tailing.

  • Fix 2: Use Diol-functionalized silica instead of standard silica.

  • Fix 3: Convert to the Pinacol Ester first. Pinacol esters are much more stable on silica. (Stir acid with Pinacol + MgSO₄ in DCM for 2h, filter, and concentrate).

Q3: The solid turned pink/brown upon drying.

This indicates oxidation (phenol formation).

  • Cause: Traces of Palladium catalyst left from synthesis + exposure to air.

  • Fix: Perform a Thiol-Silica Scavenger treatment (e.g., SiliaMetS® Thiol) on the crude solution before crystallization to remove residual Pd.

Module 4: Storage & Handling Guidelines

ParameterRecommendationReason
Temperature -20°C (Freezer) Retards protodeboronation and oxidation.
Atmosphere Argon/Nitrogen Prevents moisture absorption (boroxine formation) and oxidation.
Container Plastic (PP/PE) or tightly sealed glassFluorinated compounds can trace-etch glass over years; plastic is safer for long-term storage of fluorinated salts.
Re-testing Every 6 monthsCheck 1H NMR for the "deboronated" benzene peak.

References

  • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemistry – A European Journal.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Noonan, G. M., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2,6-Difluorophenylboronic acid."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated boronic acids.

Sources

Optimization

Solving solubility issues of 2-Chloro-3,6-difluorophenylboronic acid in water

Technical Support Center: 2-Chloro-3,6-difluorophenylboronic acid Introduction Welcome to the technical support guide for 2-Chloro-3,6-difluorophenylboronic acid (CAS 2377608-42-7). This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3,6-difluorophenylboronic acid

Introduction

Welcome to the technical support guide for 2-Chloro-3,6-difluorophenylboronic acid (CAS 2377608-42-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in applications like Suzuki-Miyaura cross-coupling reactions. A common challenge encountered with this and similar arylboronic acids is its limited solubility in neutral aqueous media, which can impact reaction efficiency, reproducibility, and stoichiometry.

This guide provides a structured approach to understanding and overcoming these solubility issues. We will delve into the underlying chemical principles and offer validated, step-by-step protocols to ensure successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 2-Chloro-3,6-difluorophenylboronic acid.

Q1: What is the expected solubility of 2-Chloro-3,6-difluorophenylboronic acid in water?

A1: Like most simple arylboronic acids, 2-Chloro-3,6-difluorophenylboronic acid has very low intrinsic solubility in neutral water at room temperature.[1][2] The presence of a halogenated, hydrophobic phenyl ring means it is sparingly soluble. While exact quantitative data for this specific molecule is not widely published, it is expected to be in the low g/L or mg/L range, similar to other substituted phenylboronic acids which are known to have low water solubility.[3]

Q2: Why is this compound poorly soluble in neutral water?

A2: The poor solubility is due to two main factors:

  • Hydrophobic Aryl Group: The 2-chloro-3,6-difluorophenyl group is nonpolar and dominates the molecule's character, leading to unfavorable interactions with polar water molecules.

  • Lewis Acidity & Equilibrium: In its neutral form, the boronic acid B(OH)₂ group is a relatively weak Lewis acid. In solid form and in non-aqueous or concentrated solutions, it can exist in equilibrium with its cyclic anhydride, a trimeric boroxine, which is even more hydrophobic.[4][5][6] This dehydration process further reduces aqueous solubility.[3][7]

Q3: How does pH affect the solubility of 2-Chloro-3,6-difluorophenylboronic acid?

A3: pH has a dramatic effect on solubility. Boronic acids are Lewis acids that accept a hydroxide ion (OH⁻) to form a more soluble, tetravalent anionic boronate species [Ar-B(OH)₃]⁻.[8] By increasing the pH of the aqueous solution (typically to pH > 8), this equilibrium shifts towards the highly soluble boronate form, significantly enhancing dissolution. The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring increases the Lewis acidity of the boron center, which can lower the pKa of the compound compared to unsubstituted phenylboronic acid (pKa ≈ 8.86).[9][10] Fluorinated phenylboronic acids can have pKa values in the range of 6.17–8.77.[10] This means dissolution can often be achieved under moderately basic conditions.

Q4: Can I use organic co-solvents to improve solubility? Which are recommended?

A4: Yes, using a water-miscible organic co-solvent is a very common and effective strategy, especially for reactions like the Suzuki-Miyaura coupling.[11] Ethers are often excellent solvents for boronic acids.[3]

  • Recommended Co-solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), and alcohols like Ethanol or Isopropanol.

  • Typical Ratios: A solvent system like Dioxane/Water (e.g., 4:1 v/v) is a robust starting point for many cross-coupling reactions.[11]

Section 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: My 2-Chloro-3,6-difluorophenylboronic acid is not dissolving in my aqueous buffer for a Suzuki coupling reaction.

This is the most frequent challenge. The compound appears as an insoluble solid or an oily suspension in the reaction mixture, leading to poor reaction kinetics and incomplete conversion.

  • Incorrect pH: The reaction medium is neutral or acidic, keeping the boronic acid in its sparingly soluble neutral form.

  • Insufficient Organic Co-solvent: The proportion of the organic solvent is too low to solubilize the hydrophobic aryl group.

  • Low-Quality Reagent: The boronic acid may have partially dehydrated to its less soluble boroxine anhydride.[4] Commercial boronic acids often contain varying amounts of the corresponding anhydride.[12]

The following diagram outlines a decision-making process for troubleshooting this issue.

G start Start: Boronic Acid Insoluble in Aqueous Medium check_reaction Is the reaction compatible with basic conditions? start->check_reaction add_base Action: Add Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to raise pH > 8 check_reaction->add_base Yes check_cosolvent Is an organic co-solvent already in use? check_reaction->check_cosolvent No observe_dissolution Observe for Dissolution add_base->observe_dissolution success1 Success: Proceed with Reaction observe_dissolution->success1 Dissolved observe_dissolution->check_cosolvent Not Dissolved add_cosolvent Action: Add Water-Miscible Co-solvent (Dioxane, THF) (See Protocol 2) check_cosolvent->add_cosolvent No increase_cosolvent Action: Increase proportion of organic co-solvent (e.g., from 1:1 to 4:1 Org:H₂O) check_cosolvent->increase_cosolvent Yes consider_alternatives Still Insoluble: Consider Alternative Strategies check_cosolvent->consider_alternatives Still Insoluble success2 Success: Proceed with Reaction add_cosolvent->success2 increase_cosolvent->success2 alternatives 1. Gentle Warming (40-60°C) 2. Sonication 3. Check Reagent Quality 4. Use Boronic Ester Derivative consider_alternatives->alternatives

Caption: Troubleshooting workflow for boronic acid dissolution.
Problem 2: I dissolved the boronic acid with a strong base, but my subsequent reaction is failing or giving low yields.

Dissolution was successful, but the desired product is not forming. This often points to degradation of the boronic acid.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, especially under harsh conditions (e.g., high temperatures, extended reaction times, or presence of certain metals).[13][14] Electron-deficient arylboronic acids, like the one , can be susceptible.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl impurity, a reaction that can be promoted by palladium catalysts in the presence of an oxidant (like air).[15][16]

  • Use the Mildest Effective Base: Start with weaker inorganic bases like K₂CO₃ or K₃PO₄ before resorting to stronger bases like NaOH or KOH.

  • Control Temperature: Do not use excessive heat during the dissolution step. If heating is required for the reaction, add the boronic acid just before reaching the target temperature.

  • Inert Atmosphere: For sensitive coupling reactions, ensure the dissolution and reaction are performed under an inert atmosphere (Nitrogen or Argon) to minimize oxidative homocoupling.[11]

  • Timing is Key: Add the boronic acid to the reaction mixture as one of the final reagents before heating. Prolonged exposure to basic aqueous conditions at room temperature before the catalyst and coupling partner are active can promote degradation.

Section 3: Experimental Protocols

Protocol 1: pH-Mediated Dissolution for Aqueous Reactions

This protocol is ideal for reactions like Suzuki coupling where a base is required.

Objective: To dissolve 2-Chloro-3,6-difluorophenylboronic acid by forming its soluble boronate salt in situ.

Materials:

  • 2-Chloro-3,6-difluorophenylboronic acid

  • Aryl halide (or other coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent system (e.g., 1,4-Dioxane and Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Setup: To the reaction vessel, add the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Solvents: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water. Begin vigorous stirring.

  • Add Boronic Acid: Finally, add the 2-Chloro-3,6-difluorophenylboronic acid (typically 1.2-1.5 equiv.).

  • Dissolution & Reaction: The base in the aqueous phase will react with the boronic acid, converting it to the soluble boronate salt, allowing it to participate in the catalytic cycle. Proceed with heating the reaction to the target temperature as required by your specific methodology.[11]

Protocol 2: Preparation of a Stock Solution using a Water-Miscible Co-solvent

This protocol is useful when a reaction requires the boronic acid to be added as a solution but cannot tolerate a high pH during initial setup.

Objective: To prepare a homogeneous stock solution for easy dispensing.

Materials:

  • 2-Chloro-3,6-difluorophenylboronic acid

  • Anhydrous, water-miscible solvent (e.g., 1,4-Dioxane, THF, or DMF)

  • Volumetric flask

  • Magnetic stir plate and stir bar

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-Chloro-3,6-difluorophenylboronic acid and add it to the volumetric flask.

  • Solvent Addition: Add approximately 70-80% of the final volume of the chosen organic solvent (e.g., for a 10 mL final volume, add 7-8 mL of Dioxane).

  • Dissolution: Place the flask on a magnetic stir plate and stir until all the solid has completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to expedite this process if necessary.

  • Final Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Storage: Cap the flask and invert several times to ensure homogeneity. Store the solution under an inert atmosphere if it will not be used immediately. Boronic acid solutions can be susceptible to dehydration/boroxine formation upon prolonged storage.

Solvent SystemRelative SolubilityRecommended Use Case
Neutral Water (pH 7)Very LowNot Recommended
Basic Water (pH > 8)HighAqueous reactions requiring a base
1,4-Dioxane / Water (4:1)HighStandard Suzuki-Miyaura coupling
THF / Water (4:1)HighSuzuki-Miyaura, other cross-couplings
DMFHighReactions requiring a polar aprotic solvent
EthanolModerateAlternative protic solvent system

Section 4: Key Considerations & Best Practices

  • Reagent Quality: Commercial boronic acids invariably contain some amount of their corresponding boroxine anhydride.[4][17] This can affect the true molar quantity of the active boronic acid. For highly sensitive or stoichiometric reactions, consider using freshly opened material or material from a reputable supplier.

  • Stability and Storage: Store 2-Chloro-3,6-difluorophenylboronic acid in a cool, dry place, tightly sealed to minimize moisture absorption which can affect the boronic acid/boroxine equilibrium.

  • Avoid Strong Acids: Strong acidic conditions can promote protodeboronation, irreversibly destroying the reagent.

References

  • Boaler, P. J., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. (2025).
  • Equilibrium between boronic acid and its anhydride (boroxine).
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Tokunaga, Y., et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Lockss.
  • Boroxine. Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling. Benchchem.
  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.
  • (2-Chloro-3,6-difluorophenyl)boronic acid. BLDpharm.
  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463.
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents.
  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8756-8772.
  • Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing.
  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(4), 835-843.

Sources

Troubleshooting

Minimizing homocoupling byproducts in 2-Chloro-3,6-difluorophenylboronic acid reactions

Status: Operational | Ticket ID: SMCC-2CL36DF-OPT | Updated: 2026-02-24 Department: Advanced Synthesis Support Subject: Troubleshooting Homocoupling & Instability in Sterically Hindered Fluorinated Boronic Acids Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SMCC-2CL36DF-OPT | Updated: 2026-02-24 Department: Advanced Synthesis Support Subject: Troubleshooting Homocoupling & Instability in Sterically Hindered Fluorinated Boronic Acids

Executive Summary: The "Dual Threat" Substrate

You are encountering difficulties with 2-Chloro-3,6-difluorophenylboronic acid . This is not a standard Suzuki-Miyaura coupling partner; it represents a "perfect storm" of difficulty due to two competing factors:

  • Steric Hindrance (The 2-Chloro/6-Fluoro Clamp): The ortho-substituents create significant steric bulk, drastically slowing down the transmetallation step. When the catalytic cycle stalls here, the active Palladium species is left vulnerable to side reactions—specifically oxidative homocoupling (Glaser-type or Pd-mediated dimerization).

  • Electronic Destabilization (Protodeboronation Risk): The electron-withdrawing fluorine atoms (especially at the C6 position) make the C–B bond highly labile. Under basic conditions, this substrate is prone to protodeboronation (loss of the boronic acid group, replaced by H), often faster than the cross-coupling can occur.

The Diagnostic Trap: Users often confuse protodeboronation (yield loss) with homocoupling (side product). Before optimizing, you must confirm which pathway is killing your reaction.

Diagnostic Workflow

Do not assume the byproduct. Verify it.

Step 1: Analyze the LCMS/GCMS Data

Check the mass of your major byproduct against the table below.

ObservationMass (m/z)DiagnosisRoot Cause
Target Product [M+H]+Success N/A
Byproduct A 296/298 (Dimer)Homocoupling Oxygen leak, slow transmetallation, or excess catalyst.
Byproduct B 148/150 (Ar-H)Protodeboronation Base is too strong, water content too high, or T too high.
Byproduct C [Ar-OH]Oxidation Oxidant present (usually H2O2 from perborates or air).
Step 2: Visual Decision Tree

Use this logic flow to determine your troubleshooting path.

DiagnosticTree Start Reaction Analysis CheckMass Check Byproduct Mass Start->CheckMass Homocoupling Mass = Dimer (296) (Homocoupling) CheckMass->Homocoupling Dimer Detected Protodeb Mass = 148 (Ar-H) (Protodeboronation) CheckMass->Protodeb Ar-H Detected Action1 Module 1: Oxygen Removal Module 2: Active Catalyst Homocoupling->Action1 Action2 Module 3: Base/Solvent Switch (Anhydrous Conditions) Protodeb->Action2

Figure 1: Diagnostic logic for identifying the primary failure mode in fluorinated arylboronic acid couplings.

Troubleshooting Modules

Module 1: Minimizing Homocoupling (The Oxygen Factor)

The Mechanism: Homocoupling is largely an oxidative process. Even trace amounts of O₂ can facilitate the oxidation of the Boronic Acid or the Pd(II) species, leading to dimerization.

Protocol Adjustments:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient for this sensitive substrate.

    • Recommendation: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >15 mins directly in the reaction vessel before adding the catalyst.

  • Stoichiometry Control:

    • Issue: A high concentration of Boronic Acid relative to the Halide increases the statistical probability of two Boron species interacting with the Pd center.

    • Fix: Add the Boronic Acid slowly (dropwise) or in portions over 1 hour. Alternatively, use a slight excess of the Halide (1.1 equiv) rather than the Boronic Acid, if the Halide is not precious.

Module 2: Overcoming Steric Hindrance (Catalyst Selection)

The Mechanism: The 2-Cl and 6-F groups block the approach of the Boronic Acid to the Palladium center. If standard catalysts (like Pd(PPh3)4) are used, the cycle stalls. The longer the Pd sits in the solution waiting for boron, the more likely it is to decompose or homocouple.

The Solution: Buchwald Precatalysts You need a ligand that is both bulky (to force reductive elimination) and electron-rich (to speed up oxidative addition), but most importantly, creates a highly active monolithic Pd(0) species.

  • Recommended Catalyst: XPhos Pd G3 or SPhos Pd G3 .

    • Why: These precatalysts activate rapidly and the ligands (XPhos/SPhos) are specifically designed to facilitate transmetallation in sterically hindered systems [1][2].

  • Alternative: Pd2(dba)3 + P(t-Bu)3 (1:1.2 ratio). The high activity of tri-tert-butylphosphine can force the coupling of hindered substrates [3].

Module 3: Preventing Protodeboronation (Base & Solvent)

The Mechanism: The 2,6-disubstitution pattern makes the C-B bond extremely sensitive to base-catalyzed hydrolysis. Using strong bases (NaOH, KOH) or high water content will strip the Boron off before it can couple [4].

Protocol Adjustments:

  • Switch the Base: Move from Hydroxides/Carbonates to Potassium Phosphate (K₃PO₄) . It acts as a proton shuttle and is less aggressive toward the C-B bond while still activating the boronic acid.

  • Reduce Water: While SMCC usually requires water, this substrate cannot tolerate it well.

    • Fix: Use anhydrous conditions with Potassium Fluoride (KF) or Cesium Fluoride (CsF) in dry THF or Dioxane. The Fluoride activates the Boronic acid (forming a boronate species) without the hydrolytic risk of OH- [5].

The "Gold Standard" Protocol (SOP)

Use this protocol to restart your optimization.

Reaction Setup:

  • Scale: 1.0 mmol (Halide basis)

  • Vessel: Sealed microwave vial or Schlenk tube (strictly inert).

Reagents:

  • Aryl Halide: 1.0 equiv

  • Boronic Acid (2-Cl-3,6-diF): 1.2 to 1.5 equiv

  • Catalyst: XPhos Pd G3 (2.0 - 3.0 mol%)

  • Base: K₃PO₄ (2.0 equiv) [Solid, finely ground]

  • Solvent: Toluene/Water (10:1 ratio) OR dry THF (if protodeboronation is high).

Step-by-Step:

  • Solids First: Add Aryl Halide, Boronic Acid, K₃PO₄, and Catalyst to the vial.[1]

  • Inert Cycle: Cap the vial. Evacuate and backfill with Argon (3x).

  • Solvent Prep: In a separate vessel, sparge the Toluene/Water mixture with Argon for 20 minutes.

  • Injection: Syringe the degassed solvent into the reaction vial.

  • Temperature: Heat to 80°C . Note: Do not exceed 100°C; higher temps favor protodeboronation.

  • Monitoring: Check LCMS at 1 hour. If SM remains but Boronic Acid is gone (and Ar-H is present), add 0.5 equiv more Boronic Acid.

Mechanistic Visualization

The diagram below illustrates the competition between the desired Path (Green) and the failure modes (Red/Orange).

ReactionPathways Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid Prod Product (Biaryl) TransMet->Prod Reductive Elim Homo Homocoupling (Ar'-Ar') TransMet->Homo O2 / Slow Cycle Proto Protodeboronation (Ar'-H) TransMet->Proto High Temp / Strong Base

Figure 2: Competitive pathways. The steric bulk of 2-Cl-3,6-diF slows Transmetallation, increasing the window for Homocoupling and Protodeboronation.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of Palladium black usually indicates the catalyst has decomposed before entering the cycle. This happens if the phosphine ligand is oxidized (air leak) or if the ligand is too labile. Switch to a Palladacycle precatalyst (e.g., XPhos Pd G3) which is air-stable until activation.

Q: I see the homocoupling dimer, but I used a glovebox. Where is the oxidant coming from? A: Check your Boronic Acid purity. Boronic acids can contain "boroxine" anhydrides or peroxy-species if aged. Recrystallize the boronic acid or wash with hexanes. Also, ensure your halide doesn't contain oxidant impurities.

Q: Can I use Pd(dppf)Cl2? It works for my other reactions. A: Likely not efficient enough. dppf is a good ligand, but for tetra-ortho substituted or highly hindered couplings, it often lacks the steric bulk required to force the reductive elimination step, leading to stalled reactions.

References

  • Buchwald, S. L., et al. (2005). Universal Polymer-Supported Pd Catalysts for Cross-Coupling. Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][3][4][5][6][7] Angewandte Chemie International Edition.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids.[8][9] Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Reactivity Guide for 2-Chloro-3,6-difluorophenylboronic Acid

[1] Topic: Troubleshooting Low Reactivity & Instability in Suzuki-Miyaura Coupling Target Molecule: 2-Chloro-3,6-difluorophenylboronic acid (CAS: N/A for specific isomer, generic class 2,6-disubstituted) Audience: Medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Low Reactivity & Instability in Suzuki-Miyaura Coupling Target Molecule: 2-Chloro-3,6-difluorophenylboronic acid (CAS: N/A for specific isomer, generic class 2,6-disubstituted) Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The "Perfect Storm" of Deactivation

If you are experiencing low yields (0–20%) or recovering deboronated byproduct (1-chloro-2,5-difluorobenzene) instead of your biaryl product, your system is failing due to two competing factors that work synergistically against you:

  • Steric Inhibition (The 2-Chloro Effect): The bulky chlorine at the ortho position creates a kinetic barrier to transmetallation .[1] The palladium center struggles to approach the boron atom.

  • Electronic Destabilization (The 2,6-Fluoro Effect): The fluorine atoms are highly electronegative.[1] They withdraw electron density from the ring, making the boron center significantly more Lewis acidic. This accelerates the coordination of hard nucleophiles (like hydroxide), triggering rapid protodeboronation before the slow transmetallation can occur.

The Fix: You must accelerate transmetallation (using specialized ligands) while simultaneously suppressing the protodeboronation pathway (by modulating the base/solvent system).

Diagnostic Module: Why is my reaction failing?

Use this decision tree to diagnose your specific failure mode.

DiagnosticTree Start Start: Analyze Crude Mixture Result1 Recovered Starting Material (Halide) + Deboronated Arene Start->Result1 Major Peak: m/z = 148 (Ar-H) Result2 Recovered Starting Materials (Both) No Byproducts Start->Result2 No Reaction Result3 Homocoupling of Boronic Acid Start->Result3 Dimer formed Analysis1 Cause: Protodeboronation Base is too strong or water content too high. Result1->Analysis1 Analysis2 Cause: Catalyst Failure Oxidative addition failed or catalyst dead. Result2->Analysis2 Analysis3 Cause: Oxygen Contamination or Low Halide Reactivity Result3->Analysis3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Critical Troubleshooting FAQs

Q1: Why does my boronic acid decompose (protodeboronate) so quickly?

Technical Insight: 2,6-disubstituted arylboronic acids with electron-withdrawing groups (EWGs) are notoriously unstable.[1] The mechanism is base-catalyzed .[1]

  • Mechanism: The high Lewis acidity of the boron (due to F and Cl induction) facilitates the rapid formation of a boronate "ate" complex [Ar-B(OH)3]-. In standard phenylboronic acids, this is the active species for transmetallation. However, for your molecule, the steric strain of the 2,6-substituents weakens the C-B bond, allowing water/proton sources to cleave it, releasing the arene (Ar-H) and boric acid.

  • Action: Avoid hydroxide bases (NaOH, KOH). Switch to anhydrous K₃PO₄ or Cs₂CO₃ .[1]

Q2: Which catalyst system can overcome the 2-Chloro steric barrier?

Recommendation: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient.[1] You require a catalyst with a large cone angle and high electron density to facilitate oxidative addition and, crucially, transmetallation of the hindered boronate.

  • Gold Standard: XPhos Pd G3 or SPhos Pd G3 .[1]

    • Why? SPhos and XPhos are dialkylbiaryl phosphine ligands designed specifically to create a pocket that accommodates ortho-substituted substrates while preventing catalyst aggregation.[1]

  • Alternative: PEPPSI-IPr .[1][2]

    • Why? This NHC (N-Heterocyclic Carbene) catalyst is extremely robust and often outperforms phosphines for sterically congested couplings.[1]

Q3: Should I use water in my solvent?

Nuanced Answer: Yes, but strictly controlled.

  • The Paradox: Suzuki coupling requires a small amount of water (or a specific base activation mode) to form the active hydroxo-palladium species or the boronate "ate" complex.

  • The Risk: Excess water promotes protodeboronation of your unstable substrate.[1]

  • The Solution: Use a 4:1 or 10:1 ratio of Organic Solvent:Water.[1] Do not use 1:1 mixtures. Alternatively, use anhydrous toluene with 2-3 equivalents of water added precisely.[1]

Optimized "Rescue" Protocols

If standard conditions (DME/Water/Na2CO3) failed, adopt one of these high-performance protocols.

Protocol A: The "Buchwald" Method (First Line of Defense)

Best for: Balancing reactivity and stability.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05 eqPre-formed precatalysts ensure active Pd(0) generation without induction periods.[1]
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0 eqMilder than hydroxide; buffers pH to prevent rapid decomposition.[1]
Solvent THF or 1,4-Dioxane / Water 10:1 ratioKeep water volume low.[1]
Temp 60°C - 80°CN/ADo not exceed 80°C initially to avoid thermal decomposition.[1]

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), 2-Chloro-3,6-difluorophenylboronic acid (1.5 equiv), XPhos Pd G3 (2-5 mol%), and K₃PO₄ (3.0 equiv).[1]

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF/Water (10:1) via syringe.[1]

  • Heat to 60°C and monitor by LCMS after 1 hour. If starting material remains but boronic acid is consumed, add a second portion of boronic acid (0.5 equiv).[1]

Protocol B: The Anhydrous "Slow Release" Method

Best for: Substrates that deboronate instantly in water.

  • Concept: Use a boronic acid ester (pinacol ester) instead of the free acid, or use the free acid under anhydrous conditions where the base is sparingly soluble.

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).[1]

  • Base: Anhydrous K₃PO₄ (finely ground).[1]

  • Solvent: Toluene (Anhydrous).[1]

  • Conditions: 100°C, sealed tube.

  • Mechanism: The low solubility of the inorganic base in toluene creates a "slow release" of the active boronate species, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the destructive protodeboronation pathway.

ReactionPathway BoronicAcid 2-Cl-3,6-F-Ph-B(OH)2 Boronate Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate Transmetal Transmetallation (Sterically Slow) Boronate->Transmetal Path A: Productive Decomp Protodeboronation (Electronically Fast) Boronate->Decomp Path B: Destructive Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Waste Ar-H + B(OH)3 Decomp->Waste

Figure 2: The Kinetic Competition. Path A must be accelerated (better catalyst) and Path B decelerated (milder base/less water).

References & Further Reading

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. J. Am. Chem. Soc. 2017 , 139, 13156–13165.[1] Link

  • Buchwald Ligands for Hindered Substrates: Martin, R.; Buchwald, S. L.[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Arylboronic Acids.[1] Acc.[1][3][4][5] Chem. Res. 2008 , 41, 1461–1473.[1] Link

  • Instability of 2,6-Disubstituted Boronic Acids: Lozada, J.; Liu, Z.; Perrin, D. M.[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[1][6][7][8][9] J. Org.[1][2][8] Chem. 2014 , 79, 5365–5368.[1] Link

Sources

Troubleshooting

Removing palladium residues from 2-Chloro-3,6-difluorophenylboronic acid products

Topic: Removing Palladium Residues from 2-Chloro-3,6-difluorophenylboronic acid Ticket ID: #Pd-REM-2Cl36diF Status: Open Priority: High (Regulatory Compliance / ICH Q3D) Executive Summary You are dealing with 2-Chloro-3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Residues from 2-Chloro-3,6-difluorophenylboronic acid Ticket ID: #Pd-REM-2Cl36diF Status: Open Priority: High (Regulatory Compliance / ICH Q3D)

Executive Summary

You are dealing with 2-Chloro-3,6-difluorophenylboronic acid , a highly functionalized, electron-deficient aryl boronic acid. The presence of fluorine atoms at the 3 and 6 positions significantly alters the electronic properties of the ring, making the C-B bond susceptible to base-catalyzed protodeboronation.

The Challenge: Palladium (Pd) residues from cross-coupling or Miyaura borylation reactions often form tight complexes with boronic acids or become occluded within the crystal lattice. Standard recrystallization often fails to reach pharma-grade limits (<10 ppm) because the Pd co-precipitates with the product.

This guide provides three validated workflows to remove Pd while preserving the integrity of your fluorinated scaffold.

Module 1: Diagnostic Workflow

Before selecting a method, assess your current crude mixture state. Use this decision matrix to select the least invasive protocol.

Pd_Remediation_Workflow Start Start: Crude Product Analysis Check_Pd Current Pd Level? Start->Check_Pd High_Pd > 500 ppm Check_Pd->High_Pd Med_Pd 50 - 500 ppm Check_Pd->Med_Pd Low_Pd < 50 ppm (Goal: <10 ppm) Check_Pd->Low_Pd Check_State Physical State? Method_A Method A: Scavenger Resin (Thiol/DMT) Check_State->Method_A Soluble Oil/Solution Method_B Method B: Chelating Wash (L-Cysteine) Check_State->Method_B Solid/Precipitate High_Pd->Method_A Aggressive Removal Med_Pd->Check_State Method_C Method C: Spiked Crystallization Low_Pd->Method_C Polishing Method_A->Method_C If Pd remains > 10ppm

Figure 1: Decision tree for selecting the appropriate palladium removal technique based on contamination level and physical state.

Module 2: The Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High Pd loads (>500 ppm) in solution phase. Mechanism: Chemisorption via thiol (S-H) or thiourea ligands.

Why this works for your molecule: Unlike activated carbon, functionalized silica (e.g., SiliaMetS® or QuadraPure™) is highly selective. It binds Pd without adsorbing your fluorinated boronic acid.

  • Critical Warning: Avoid amine-functionalized scavengers (e.g., diamine/triamine). Boronic acids can reversibly bind to basic amines, leading to yield loss.

Protocol:

  • Dissolution: Dissolve crude 2-Chloro-3,6-difluorophenylboronic acid in THF or Ethyl Acetate (10 volumes). Avoid MeOH if possible to prevent boronate ester formation.

  • Scavenger Selection: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) .[1]

    • Loading: 4 equivalents relative to residual Pd (if known) or 10-20% w/w relative to the substrate.

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Heat is required to break the Pd-complexes, but do not exceed 60°C to avoid deboronation of the electron-deficient ring.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.

  • Analysis: Check Pd levels via ICP-MS.

Method B: The L-Cysteine Wash (The Aqueous Solution)

Best for: Intermediate Pd loads (100-500 ppm) where you want to avoid expensive resins. Mechanism: L-Cysteine is a water-soluble amino acid that chelates Pd, pulling it into the aqueous phase.

Protocol:

  • Dissolve the crude product in Ethyl Acetate or MTBE .

  • Prepare a 5% (w/v) aqueous solution of L-Cysteine .

  • Wash the organic layer vigorously with the L-Cysteine solution (3 x 10 minutes).

    • Visual Cue: The aqueous layer may turn yellow/brown as it extracts Pd.

  • Perform a final wash with brine to remove residual cysteine.

  • Dry organic layer over Na₂SO₄ and concentrate.[2]

Method C: "Spiked" Crystallization (Polishing)

Best for: Final polishing to reach <10 ppm (ICH Q3D compliance). Mechanism: Standard crystallization often traps Pd. Adding a soluble scavenger keeps Pd in the mother liquor while the product crystallizes.

Protocol:

  • Dissolve the semi-pure solid in the minimum amount of hot solvent (e.g., Acetone/Water or Acetonitrile).

  • The Spike: Add 1% w/w of a soluble scavenger (e.g., Trimercaptotriazine (TMT) or N-Acetylcysteine ) to the hot solution.

  • Allow the solution to cool slowly to room temperature, then to 0°C.

  • Filter the crystals. The Pd-TMT complex will remain soluble in the supernatant.

  • Wash crystals with cold, non-polar solvent (e.g., Hexanes/Heptane) to remove surface residues.

Module 3: Comparative Data & Scavenger Selection

Not all scavengers are compatible with boronic acids. Use this table to select the correct agent.

Scavenger TypeFunctional GroupEfficiency for PdBoronic Acid CompatibilityRecommendation
SiliaMetS Thiol -SH (Mercaptan)High (Pd(0)/Pd(II))Excellent (Neutral)Primary Choice
SiliaMetS DMT DimercaptotriazineVery HighExcellent (High affinity)Best for stubborn Pd
Thiourea ThioureaHighGoodGood Alternative
Polyamines -NH₂, -NH-ModeratePoor (Binds Boron)AVOID
Activated Carbon CarbonLow/VariableModerate (Yield Loss)Only for bulk cleanup

Module 4: Troubleshooting & FAQs

Q: My product turned grey/black after drying. What happened? A: This indicates "Pd breakout." Pd nanoparticles have aggregated upon solvent removal.

  • Fix: Redissolve in THF, treat with Method A (Thiol resin) , and filter. Do not attempt to recrystallize immediately; you must remove the colloidal Pd first.

Q: Can I use Silica Gel Chromatography? A: Boronic acids often streak on silica due to interactions with silanol groups.

  • Fix: If you must use chromatography, add 1% Acetic Acid to your eluent to suppress ionization. However, scavengers (Method A) are generally superior for Pd removal than standard chromatography.

Q: I am seeing significant yield loss with activated carbon. A: Activated carbon is non-selective and can adsorb planar aromatic molecules like your product.

  • Fix: Switch to Method A (SiliaMetS Thiol) . It relies on chemical coordination with Pd, not physical adsorption, preserving your product yield.

Q: Is the 3,6-difluoro substitution pattern sensitive? A: Yes. The electron-withdrawing fluorines make the boron center more Lewis acidic and the ring more susceptible to nucleophilic attack.

  • Constraint: Avoid strong bases (NaOH, KOH) during washes. Keep pH < 9. Use mild bases (NaHCO₃) if neutralization is needed.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3][4] Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.[1] Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[5][6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Context on Boronic Acid Stability). Link

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2-Chloro-3,6-difluoro vs 2-Chloro-4,5-difluorophenylboronic acid

Topic: Reactivity Comparison: 2-Chloro-3,6-difluorophenylboronic acid vs. 2-Chloro-4,5-difluorophenylboronic acid Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison: 2-Chloro-3,6-difluorophenylboronic acid vs. 2-Chloro-4,5-difluorophenylboronic acid Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This guide provides a technical comparison of two isomeric fluorinated phenylboronic acids: 2-Chloro-3,6-difluorophenylboronic acid (Isomer A) and 2-Chloro-4,5-difluorophenylboronic acid (Isomer B) .[1]

While these molecules share the same molecular formula (


), their reactivity profiles in Suzuki-Miyaura cross-coupling are drastically different due to the position of the substituents relative to the boronic acid moiety.[1]
  • 2-Chloro-3,6-difluorophenylboronic acid acts as a 2,6-disubstituted arylboronic acid.[1] It is sterically encumbered and highly prone to rapid protodeboronation, requiring specialized "Buchwald-type" catalytic systems.[1]

  • 2-Chloro-4,5-difluorophenylboronic acid acts as a 2-monosubstituted arylboronic acid.[1] It behaves similarly to standard ortho-substituted boronic acids and couples efficiently with robust, general-purpose catalysts.[1]

Structural Analysis & Electronic Properties

The primary driver of reactivity difference is the steric environment around the Carbon-Boron (C-B) bond.[1]

Feature2-Chloro-3,6-difluoro- (Isomer A)2-Chloro-4,5-difluoro- (Isomer B)[1]
CAS Number 957062-72-5 (Pinacol Ester common)1801916-39-1
Ortho Substituents Two (2-Cl, 6-F)One (2-Cl)
Steric Class High (2,6-disubstituted)Moderate (Ortho-substituted)
Electronic Effect Strong

-withdrawing (F at C3/C6)
Strong

-withdrawing (F at C4/C5)
Protodeboronation Risk Critical (Rapid base-catalyzed cleavage)Manageable
Transmetallation Rate Slow (Sterically inhibited)Standard
Mechanistic Implication: The "Ortho Effect"

In Isomer A , the boron atom is flanked by a Chlorine atom and a Fluorine atom.[1][2] This "2,6-disubstitution" creates a "steric pocket" that hinders the approach of the Palladium(II) complex during the transmetallation step.[1] Furthermore, the high electron deficiency facilitates the formation of a boronate anion that can rapidly trap a proton (protodeboronation) before transmetallation occurs.

Reactivity Profile: Suzuki-Miyaura Coupling

A. 2-Chloro-3,6-difluorophenylboronic acid (The "Hard" Substrate)[1]
  • Challenge: The rate of protodeboronation (

    
    ) often exceeds the rate of transmetallation (
    
    
    
    ). Standard conditions (e.g.,
    
    
    /
    
    
    ) typically yield <10% product, with the major byproduct being 1-chloro-2,5-difluorobenzene (deboronated arene).[1]
  • Solution: Use highly active, bulky phosphine ligands that accelerate transmetallation and mild bases to suppress deboronation.[1]

Recommended Protocol (Isomer A)
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

  • Ligand: XPhos or SPhos (if not using G3 precatalyst).

  • Base:

    
      (2.0–3.0 equiv). Avoid strong hydroxide bases.[1]
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1).

  • Temperature: 40–60 °C (Lower temperature preserves the C-B bond).

B. 2-Chloro-4,5-difluorophenylboronic acid (The "Standard" Substrate)[1]
  • Challenge: Moderate steric hindrance from the single ortho-chloro group.[1]

  • Solution: Standard cross-coupling conditions are generally effective.

  • Catalyst:

    
      or 
    
    
    
    (1–3 mol%).
  • Base:

    
      or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:[1][3]1) or DMF.

  • Temperature: 80–100 °C.[3]

Comparative Data Visualization

The following diagram illustrates the divergent pathways for these two isomers.

ReactivityComparison Start Boronic Acid Substrate IsomerA 2-Chloro-3,6-difluoro (2,6-Disubstituted) Start->IsomerA IsomerB 2-Chloro-4,5-difluoro (2-Monosubstituted) Start->IsomerB PathA High Steric Hindrance + Electron Deficient IsomerA->PathA PathB Moderate Steric Hindrance IsomerB->PathB TransmetallationA Transmetallation (Very Slow) PathA->TransmetallationA Requires Bulky Ligand (e.g., XPhos) Deboronation Protodeboronation (Byproduct Formation) PathA->Deboronation Dominant Pathway with Standard Cat. TransmetallationB Transmetallation (Fast) PathB->TransmetallationB Standard Cat. (e.g., Pd(dppf)Cl2) PathB->Deboronation Minor Pathway Product Biaryl Product TransmetallationA->Product TransmetallationB->Product

Caption: Mechanistic divergence showing the high risk of protodeboronation for the 3,6-difluoro isomer compared to the efficient coupling of the 4,5-difluoro isomer.

Experimental Protocols

Protocol A: Coupling of 2-Chloro-3,6-difluorophenylboronic acid

Use this for sterically hindered, unstable boronic acids.[1]

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add degassed THF and Water (10:1 ratio, 0.2 M concentration).

  • Reaction: Seal and heat to 60 °C for 4–12 hours. Note: Do not overheat (>80 °C) as this accelerates deboronation.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Coupling of 2-Chloro-4,5-difluorophenylboronic acid

Use this for standard ortho-substituted boronic acids.[1]

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv),

    
      (0.03 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.3 M concentration).

  • Reaction: Seal and heat to 90 °C for 2–6 hours.

  • Workup: Standard extraction and purification.

Decision Matrix for Optimization

If you encounter low yields, use this logic flow to troubleshoot.

DecisionMatrix Problem Low Yield Observed CheckByproduct Analyze Byproduct (LCMS/NMR) Problem->CheckByproduct Deboronated Major Peak: Deboronated Arene CheckByproduct->Deboronated Protodeboronation SM_Remaining Major Peak: Starting Material CheckByproduct->SM_Remaining Stalled Catalyst Fix_Deboro 1. Switch Base to K3PO4 or KF 2. Lower Temp 3. Use MIDA Boronate Deboronated->Fix_Deboro Fix_SM 1. Switch to XPhos/SPhos 2. Increase Temp 3. Check Catalyst Quality SM_Remaining->Fix_SM

Caption: Troubleshooting logic for optimizing Suzuki couplings of fluorinated phenylboronic acids.

References

  • Kinetic Studies on Protodeboronation

    • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
    • Source: The Journal of Organic Chemistry (2014).
    • [Link]

  • Buchwald Catalyst Selection Guide

    • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source: Chemical Reviews (1995)
    • [Link]

  • General Reactivity of Fluorinated Boronic Acids

    • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.
    • Source: Molecules (2022).
    • [Link]

  • Commercial Data & CAS Verification

    • 2-Chloro-3,6-difluorophenylboronic acid (CAS 957062-72-5).[1]

    • 2-Chloro-4,5-difluorophenylboronic acid (CAS 1801916-39-1).[1][4][5][6]

    • Source: Sigma-Aldrich / CymitQuimica Product Catalogs.[1]

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 2-Chloro-3,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and complex organic synthesis, the purity of building blocks is not merely a quality metric; it is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the purity of building blocks is not merely a quality metric; it is a cornerstone of success. 2-Chloro-3,6-difluorophenylboronic acid stands as a critical reagent, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1] The seemingly subtle differences in purity can have profound impacts on reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Chloro-3,6-difluorophenylboronic acid. We will delve into the rationale behind methodological choices, present a robust, representative HPLC protocol, and compare its performance with alternative analytical techniques.

The Criticality of Purity: Why HPLC Standards Matter

The boronic acid functional group, while versatile, is susceptible to various transformations that can lead to impurities. These impurities can arise during synthesis or degradation and often include:

  • Unreacted Starting Materials: Such as the parent aryl halide used in the synthesis.

  • Homocoupling Byproducts: Formation of a biaryl from the coupling of two boronic acid molecules.[1]

  • Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom.[1]

  • Boroxines (Anhydrides): Cyclic trimers formed through the dehydration of boronic acid molecules. These are often in equilibrium with the free boronic acid and can complicate analysis.[1]

The presence of these impurities can lead to the formation of unwanted byproducts in subsequent reactions, creating challenges in purification and potentially introducing genotoxic impurities into the drug substance.[1] Therefore, a well-defined and validated HPLC method is indispensable for ensuring the quality of 2-Chloro-3,6-difluorophenylboronic acid.

Establishing a Robust HPLC Purity Method: A Representative Protocol

While a universally standardized and publicly available validated HPLC method for 2-Chloro-3,6-difluorophenylboronic acid is not readily found, a robust method can be developed based on established principles for the analysis of halogenated phenylboronic acids. The following protocol represents a well-reasoned starting point for achieving accurate and reliable purity assessments.

Experimental Protocol: Reversed-Phase HPLC for 2-Chloro-3,6-difluorophenylboronic Acid

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • The workhorse for boronic acid analysis is a C18 reversed-phase column . A common dimension is 4.6 x 150 mm with a 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic boronic acid and separate it from more polar or non-polar impurities.

2. Mobile Phase Selection and Gradient Elution:

The key to a successful separation lies in the mobile phase composition and gradient. An acidic mobile phase is generally preferred to suppress the ionization of the boronic acid group, leading to better peak shape and retention.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures a low pH environment.

  • Mobile Phase B: Acetonitrile. This is a common organic solvent for reversed-phase HPLC.

  • Flow Rate: 1.0 mL/min.

A gradient elution is necessary to separate compounds with a range of polarities, from potential early-eluting polar impurities to the more retained non-polar byproducts.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Detection:

  • UV Detection Wavelength: A wavelength of 254 nm is a good starting point, as the aromatic ring of 2-Chloro-3,6-difluorophenylboronic acid will exhibit strong absorbance at this wavelength. A DAD can be invaluable for assessing peak purity and identifying the optimal wavelength for all components.

4. Sample Preparation:

  • Diluent: A mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) is an ideal diluent to ensure compatibility with the HPLC system.

  • Concentration: A sample concentration of approximately 1 mg/mL is typically sufficient.

Diagram of the HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for the HPLC purity determination of 2-Chloro-3,6-difluorophenylboronic acid.

Comparison with Alternative and Complementary Analytical Techniques

While HPLC is the primary technique for purity assessment, a multi-faceted approach employing other analytical methods provides a more comprehensive understanding of the material's quality.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.May not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for identifying and quantifying volatile impurities and starting materials.Boronic acids are generally non-volatile and require derivatization.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Provides an absolute purity value without the need for a specific reference standard of the analyte.Lower sensitivity compared to HPLC for trace impurities; requires a suitable internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight information for each separated peak, aiding in impurity identification.Response factors can vary significantly between compounds, making accurate quantification more complex without standards for each impurity.

Logical Relationship of Analytical Techniques for Comprehensive Purity Assessment

Purity_Assessment cluster_primary Primary Purity Assessment cluster_complementary Complementary & Confirmatory Analysis HPLC HPLC (Quantitative Purity) LCMS LC-MS (Impurity Identification) HPLC->LCMS Investigate Unknown Peaks GCMS GC-MS (Volatile Impurities) HPLC->GCMS Complementary Analysis qNMR qNMR (Absolute Purity) HPLC->qNMR Confirm Purity Value

Caption: Interplay of analytical techniques for a thorough purity evaluation.

Conclusion: A Commitment to Quality

For researchers, scientists, and drug development professionals, the rigorous assessment of starting materials like 2-Chloro-3,6-difluorophenylboronic acid is a non-negotiable aspect of scientific integrity and regulatory compliance. A well-developed and validated reversed-phase HPLC method serves as the gold standard for routine purity testing, offering the necessary resolution and quantitative accuracy. However, for a truly comprehensive understanding of a sample's purity profile, the integration of complementary techniques such as LC-MS for impurity identification and qNMR for absolute purity determination is highly recommended. By adhering to these stringent analytical standards, the scientific community can ensure the reliability of their research and the quality of life-saving therapeutics.

References

  • Kowalska, K., et al. The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic acids on Primesep P. Available at: [Link]

  • PubChem. 2-Fluorophenylboronic acid. Available at: [Link]

  • van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1423, 76-84. Available at: [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]

  • SciELO México. (2009). Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. Journal of the Mexican Chemical Society, 53(4), 214-220. Available at: [Link]

  • Google Patents. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene. Available at: [Link]

  • van der Horst, E., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]

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Validation

A Comparative Guide to the Steric Effects of the 2-Chloro Substituent in Phenylboronic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Understated Influence of Steric Hindrance in Phenylboronic Acid Chemistry In the realm of modern organic synthesis, phenylboronic acids ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Influence of Steric Hindrance in Phenylboronic Acid Chemistry

In the realm of modern organic synthesis, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and utility of these compounds are profoundly influenced by the nature and position of substituents on the phenyl ring. While electronic effects are often the primary focus, the steric implications of substituents, particularly those in the ortho position, can dramatically alter reaction outcomes, stability, and molecular geometry.

This guide provides an in-depth technical comparison of the steric effects of a 2-chloro substituent on phenylboronic acid relative to the unsubstituted parent compound. For researchers engaged in drug discovery and process development, a nuanced understanding of these steric effects is critical for reaction optimization, predicting side reactions, and designing novel molecular scaffolds. We will delve into the structural and reactive consequences of this seemingly simple substitution, supported by mechanistic principles and available experimental insights.

The Structural Impact of the 2-Chloro Substituent: A Game of Angles and Repulsions

The introduction of a chlorine atom at the C2 position of the phenyl ring imposes significant steric strain that manifests in the molecule's preferred conformation. This is in contrast to the relatively unhindered nature of unsubstituted phenylboronic acid.

Conformational Preferences and Dihedral Angles

Diagram: Steric Clash in 2-Chlorophenylboronic Acid

Caption: Steric repulsion between the 2-chloro substituent and the boronic acid group.

Impact on Key Chemical Transformations

The steric bulk of the 2-chloro group has profound consequences for reactions involving the boronic acid functionality.

The Suzuki-Miyaura Cross-Coupling Reaction: A Sterically Sensitive Transformation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance imparted by the 2-chloro substituent can significantly impact the kinetics of this process, often leading to lower yields and slower reaction rates compared to unsubstituted phenylboronic acid.[1]

The primary bottleneck is often the transmetalation step . In this step, the organic group is transferred from the boron atom to the palladium center. The bulky 2-chloro group can hinder the approach of the palladium complex to the boron atom, thereby increasing the activation energy of this step. Furthermore, the initial oxidative addition of the palladium catalyst to the aryl halide coupling partner can also be impeded if the halide itself is sterically encumbered.[2]

Table 1: Qualitative Comparison of Reactivity in Suzuki-Miyaura Coupling

FeaturePhenylboronic Acid2-Chlorophenylboronic AcidRationale
Reaction Rate Typically fasterGenerally slowerSteric hindrance from the 2-chloro group impedes the approach of the palladium complex during transmetalation.
Reaction Yield Generally higherOften lowerSlower reaction kinetics can lead to a higher propensity for side reactions, such as protodeboronation.
Catalyst Loading May require lower loadingsOften requires higher catalyst loadings or more active catalyst systemsTo overcome the higher activation energy barrier caused by steric hindrance.
Ligand Choice Broader range of effective ligandsOften requires bulky, electron-rich phosphine ligandsThese ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R'-X) ArPd(II)XL2 R'-Pd(II)-X (L)₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (ArB(OH)₂) ArPd(II)XL2->Transmetalation Base ArPd(II)R'L2 R'-Pd(II)-Ar (L)₂ Transmetalation->ArPd(II)R'L2 Sterically hindered by 2-chloro substituent RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R'-Ar RedElim->Product

Caption: The sterically demanding transmetalation step in the Suzuki-Miyaura cycle.

Self-Condensation to Boroxines: An Equilibrium Shift

Phenylboronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This is a dehydration reaction that is reversible upon the addition of water.[3]

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary, particularly for sterically hindered substrates like 2-chlorophenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid or 2-chlorophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can also deactivate the catalyst.

  • Base: Essential for the activation of the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction outcome.[4]

  • Ligand (if using a pre-catalyst): The ligand stabilizes the palladium center and influences its reactivity. For sterically hindered substrates, bulky, electron-rich ligands are often beneficial.

Protocol 2: Monitoring Boronic Acid-Boroxine Equilibrium by ¹H NMR Spectroscopy

This protocol can be used to qualitatively assess the equilibrium between a phenylboronic acid and its corresponding boroxine in a given solvent.

Materials:

  • Phenylboronic acid or 2-chlorophenylboronic acid

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve a small amount of the boronic acid in the anhydrous deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum immediately after dissolution.

  • Observe the characteristic signals for the boronic acid (B-OH protons, typically broad) and the boroxine.

  • To observe the effect of water, add a small, measured amount of D₂O to the NMR tube, shake well, and re-acquire the spectrum. An increase in the intensity of the boronic acid signals relative to the boroxine signals would indicate a shift in the equilibrium.[5]

Conclusion and Future Outlook

The 2-chloro substituent exerts a significant steric influence on the structure and reactivity of phenylboronic acid. This is most notably observed in the reduced rates and yields of Suzuki-Miyaura cross-coupling reactions, primarily due to the impediment of the transmetalation step. The steric bulk also affects the conformational preference of the molecule and likely influences the equilibrium with its corresponding boroxine.

For synthetic chemists, a thorough understanding of these steric effects is paramount for the rational design of experiments and the development of robust synthetic methodologies. While this guide provides a framework for understanding these effects, there remains a need for more quantitative experimental data directly comparing 2-chlorophenylboronic acid and its unsubstituted counterpart. Future studies focusing on detailed kinetic analysis of cross-coupling reactions, as well as comprehensive structural elucidation through X-ray crystallography, would provide invaluable data for the broader scientific community.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Taft, R. W. Steric Effects in Organic Chemistry. In Steric Effects in Organic Chemistry; Newman, M. S., Ed.; John Wiley & Sons: New York, 1956; Chapter 13.
  • Charton, M. The Application of the Hammett Equation to ortho-Substituted Benzene Reaction Series. J. Am. Chem. Soc.1969, 91 (24), 6649–6654.
  • Al-Joumhawy, M. K.; Chang, J.-C.; Gabel, D. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki–Miyaura Reactions. Chem. Eur. J.2020, 26 (1), 169-173.
  • Thomas, A. A.; Janda, K. D. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Org. Process Res. Dev.2020, 24 (8), 1546–1553.
  • Diemer, S. L.; Kristensen, M.; Rasmussen, B.; Pittelkow, M. Simultaneous Disulfide and Boronic Acid Ester Exchange in Dynamic Combinatorial Libraries. Org. Biomol. Chem.2015, 13 (38), 9874–9880.
  • Tokunaga, Y.; Ueno, H.; Shimomura, Y.; Seo, T. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles2002, 57 (5), 787–790.
  • PubChem. 2-Chlorophenylboronic acid. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hall, D. G. Ed. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH: Weinheim, Germany, 2011.

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Comparative

Impact of fluorine positioning on boronic acid stability and reactivity

A Senior Application Scientist's Guide to Fluorine Positioning in Arylboronic Acids: Impact on Stability and Reactivity For researchers, medicinal chemists, and drug development professionals, the strategic placement of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Fluorine Positioning in Arylboronic Acids: Impact on Stability and Reactivity

For researchers, medicinal chemists, and drug development professionals, the strategic placement of a fluorine atom on an arylboronic acid is a critical decision that profoundly influences molecular properties. This guide provides an in-depth comparison of ortho-, meta-, and para-fluorophenylboronic acids, moving beyond simple descriptions to explain the underlying chemical principles that govern their stability and reactivity. By understanding these nuances, scientists can make more informed choices in their synthetic and drug discovery endeavors.[1][2]

The Duality of Fluorine: A Tale of Two Electronic Effects

Fluorine's impact stems from a delicate balance between two opposing electronic forces: a powerful, through-bond inductive electron-withdrawing effect (-I) and a weaker, through-space resonance (or mesomeric) electron-donating effect (+M).[3] The position of the fluorine atom on the phenyl ring determines which of these effects dominates, thereby dictating the molecule's overall electronic character.

  • Ortho Position: The inductive effect is strongest due to proximity to the boronic acid moiety. A unique intramolecular hydrogen bond can form between the fluorine and the hydroxyl group of the boronic acid, which can influence acidity and conformation.[4][5]

  • Meta Position: The inductive effect remains strong and is the primary electronic influence, as the resonance effect does not extend to the meta position.

  • Para Position: Both inductive and resonance effects are at play. The electron-withdrawing -I effect is partially counteracted by the electron-donating +M effect.[4]

Figure 1. Dominant electronic effects of fluorine based on its position.

Impact on Acidity (pKa): A Key Predictor of Behavior

The Lewis acidity of a boronic acid, quantified by its pKa, is a crucial parameter. It governs the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate, which is the active species in many reactions, including Suzuki-Miyaura coupling and diol binding.[6][7] Introducing fluorine generally increases acidity (lowers pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[4][7] However, the magnitude of this effect is highly position-dependent.

  • ortho-Fluoro: Exhibits the most significant increase in acidity (lowest pKa). This is attributed to the powerful inductive effect and, more importantly, the stabilization of the resulting tetrahedral boronate anion through an intramolecular B-O-H···F hydrogen bond.[4][5]

  • meta-Fluoro: Shows a strong increase in acidity. The effect is driven almost exclusively by the strong inductive withdrawal of electron density, which stabilizes the boronate anion.[4]

  • para-Fluoro: Has the least impact on acidity. The inductive electron-withdrawing effect is partially offset by the resonance electron-donating effect, resulting in a pKa value that is only modestly lower than the unsubstituted parent compound.[4]

Table 1: Comparison of Physicochemical Properties of Fluorophenylboronic Acids

Compound Typical pKa Qualitative Hydrolytic Stability Rationale for Acidity
Phenylboronic Acid 8.8 Baseline Reference compound
ortho-Fluorophenylboronic Acid ~7.3 Moderate Strong -I effect; Anion stabilization via intramolecular H-bond.[4][5]
meta-Fluorophenylboronic Acid ~7.8 Good Dominant -I effect stabilizes boronate anion.[4]
para-Fluorophenylboronic Acid ~8.7 Good -I effect is partially compensated by +M effect.[4]

| 2,6-Difluorophenylboronic Acid | ~6.8 | Low | Intense -I effect; High susceptibility to protodeboronation.[8][9] |

Note: pKa values are approximate and can vary slightly based on experimental conditions.[6]

The Stability Question: Resisting Protodeboronation

One of the most significant challenges in working with arylboronic acids is their susceptibility to protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond. This irreversible decomposition pathway consumes the starting material, reduces reaction yields, and complicates product purification.[10][11] The reaction is often catalyzed by acid, base, or metal catalysts and is highly dependent on the electronic nature of the aryl ring.[5][12]

Generally, arylboronic acids with multiple electron-withdrawing groups, especially at the ortho positions, are more prone to protodeboronation.[8][9] Studies have shown that compounds with two fluorine atoms at the ortho positions (e.g., 2,6-difluorophenylboronic acid) are among the least stable.[8][9] While a single ortho-fluoro substituent enhances acidity, it can also increase the rate of decomposition under certain conditions. The meta and para isomers tend to exhibit greater stability against this decomposition pathway.

Figure 3. Workflow for comparing stability and reactivity.
Protocol 1: Stability Assay via ¹⁹F NMR Spectroscopy

This protocol quantifies the rate of protodeboronation by monitoring the disappearance of the fluorophenylboronic acid signal and the appearance of the corresponding fluorobenzene signal.

  • Preparation: Prepare 50 mM stock solutions of ortho-, meta-, and para-fluorophenylboronic acid in 1,4-dioxane-d₈. Prepare a 100 mM phosphate buffer solution in D₂O and adjust the pD to 7.4.

  • Reaction Setup: In an NMR tube, combine 450 µL of the pD 7.4 buffer and 50 µL of one boronic acid stock solution. Include an internal standard (e.g., trifluorotoluene) for accurate quantification.

  • Data Acquisition: Acquire an initial ¹⁹F NMR spectrum (t=0) at 25 °C.

  • Incubation & Monitoring: Place the NMR tube in a heated spectrometer or a heating block set to a constant temperature (e.g., 60 °C). Acquire subsequent ¹⁹F NMR spectra at regular intervals (e.g., every hour for 8 hours).

  • Analysis: Integrate the signals corresponding to the starting boronic acid and the fluorobenzene product. Plot the concentration of the boronic acid versus time and fit the data to a first-order decay curve to determine the rate constant and half-life (t₁/₂) of decomposition.

Protocol 2: Comparative Reactivity in Suzuki-Miyaura Coupling

This protocol uses a standardized set of conditions to provide a direct comparison of the performance of each isomer.

  • Reagent Preparation: Prepare 0.2 M stock solutions of ortho-, meta-, para-fluorophenylboronic acid, and unsubstituted phenylboronic acid (control) in DME.

  • Reaction Setup: In four separate reaction vials equipped with stir bars, add 4-bromoanisole (0.1 mmol, 1.0 eq.), Pd(PPh₃)₄ (0.003 mmol, 3 mol%), and 2 M aqueous Na₂CO₃ (0.25 mL).

  • Initiation: To each vial, add the respective boronic acid stock solution (0.12 mmol, 1.2 eq.).

  • Reaction: Place all vials in a pre-heated aluminum block at 90 °C and stir vigorously for exactly 2 hours.

  • Quenching and Workup: Remove the vials and cool them to room temperature. Quench by adding 1 mL of ethyl acetate and 1 mL of water. Add a known amount of an internal standard (e.g., dodecane). Vortex, separate the organic layer, and dry it over Na₂SO₄.

  • Analysis: Analyze the organic layer by Gas Chromatography (GC) or GC-MS. Calculate the yield of the biphenyl product relative to the internal standard for each reaction.

Conclusion and Recommendations

The position of a single fluorine atom on a phenylboronic acid has a profound and predictable impact on its properties.

  • For Enhanced Acidity (e.g., for diol sensing at physiological pH): The ortho-fluoro isomer is the superior choice due to its significantly lower pKa. However, one must be mindful of its potentially lower stability. [4][5][13]* For a Balance of Reactivity and Stability: The meta-fluoro isomer often provides the best compromise. It offers enhanced acidity over the unsubstituted analog, leading to robust reactivity in cross-coupling reactions, while generally maintaining good stability against protodeboronation.

  • For Reliable, Baseline Reactivity: The para-fluoro isomer is a dependable choice when a significant electronic perturbation is not required. Its properties are closest to the parent phenylboronic acid, and it is typically very stable.

By understanding the interplay of inductive effects, resonance, and intramolecular interactions, researchers can harness the power of fluorine to fine-tune their molecules for optimal performance in drug discovery and organic synthesis. [1][2]

References

  • Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3455. [Link]

  • Mossine, A. V., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. [Link]

  • Covalon. (2026). Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Covalon.com. [Link]

  • Lee, E., et al. (2012). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 134(3), 1698-1701. [Link]

  • Zarzeczańska, D., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493-4498. [Link]

  • Mossine, A. V., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]

  • Richarz, R., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine, 65(supplement 1), 160. [Link]

  • Mazzotti, A. R., et al. (2012). Palladium-Mediated Fluorination of Arylboronic Acids. DASH. [Link]

  • Zarzeczańska, D., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5780–5783. [Link]

  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1269. [Link]

  • Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. International Journal of Molecular Sciences, 25(11), 6215. [Link]

  • Koehler, R. T., et al. (1989). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 2. Kinetic Characterization of the Interaction with Subtilisin Carlsberg and Model Ligands. Journal of the American Chemical Society. [Link]

  • Verhoog, S., et al. (2021). Radiosynthesis of [18F]ArylSCF2H Using Aryl Boronic Acids, S-(Chlorofluoromethyl)benzenesulfonothioate and [18F]Fluoride. CCS Chemistry. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • P. R. D. S. Correia, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. [Link]

  • ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719–7722. [Link]

  • Adamczyk-Woźniak, A., et al. (2021). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

  • Santos, C. I. D., et al. (2025). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

  • Axthelm, J. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Friedrich Schiller University Jena. [Link]

  • G. M. D. Jones, B. (2015). Selective Fluorination Strategies. Durham E-Theses. [Link]

  • Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals. [Link]

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  • Yang, Y. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. [Link]

  • Axthelm, J., et al. (2016). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Semantic Scholar. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • ResearchGate. (n.d.). X-ray structure of 3,4,5-trifluorophenylboroxine 7a in orthorhombic... ResearchGate. [Link]

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  • Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(6), 2088–2091. [Link]

  • ResearchGate. (2025). (PDF) Fluorine: The New Kingpin of Drug Discovery. ResearchGate. [Link]

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  • De Luca, F., et al. (2017). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 3(10), 746-754. [Link]

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Validation

A Researcher's Guide to the FT-IR Spectral Analysis of 2-Chloro-3,6-difluorophenylboronic acid: A Comparative Approach

This guide provides an in-depth Fourier-Transform Infrared (FT-IR) spectral analysis of 2-Chloro-3,6-difluorophenylboronic acid. As a critical building block in medicinal chemistry and organic synthesis, rigorous charact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Fourier-Transform Infrared (FT-IR) spectral analysis of 2-Chloro-3,6-difluorophenylboronic acid. As a critical building block in medicinal chemistry and organic synthesis, rigorous characterization of this molecule is paramount. This document moves beyond a simple recitation of peaks, offering a comparative framework grounded in the established spectroscopy of phenylboronic acid and its halogenated analogs. We will explore the causal relationships between molecular structure and vibrational modes, present a validated experimental protocol, and provide the necessary tools for researchers to confidently interpret their own spectral data.

Foundational Principles: Understanding the Vibrational Landscape

FT-IR spectroscopy probes the vibrational transitions within a molecule. Covalent bonds are not static; they stretch, bend, and rock at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular fingerprint.

For a multi-substituted aromatic compound like 2-Chloro-3,6-difluorophenylboronic acid, the spectrum is a composite of vibrations from the boronic acid moiety, the substituted phenyl ring, and the carbon-halogen bonds. Our analysis will deconstruct this complexity by comparing it to the simpler, well-documented spectrum of phenylboronic acid.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms B [label="B", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C2 [label="C", pos="-2.25,1.3!", fontcolor="#202124"]; C3 [label="C", pos="-3.75,1.3!", fontcolor="#202124"]; C4 [label="C", pos="-4.5,-0!", fontcolor="#202124"]; C5 [label="C", pos="-3.75,-1.3!", fontcolor="#202124"]; C6 [label="C", pos="-2.25,-1.3!", fontcolor="#202124"]; O1 [label="O", pos="0.75,1.3!", fontcolor="#202124"]; H1 [label="H", pos="1.5,1.95!", fontcolor="#202124"]; O2 [label="O", pos="0.75,-1.3!", fontcolor="#202124"]; H2 [label="H", pos="1.5,-1.95!", fontcolor="#202124"]; Cl [label="Cl", pos="-1.5,2.6!", color="#EA4335", fontcolor="#EA4335"]; F1 [label="F", pos="-4.5,2.6!", color="#34A853", fontcolor="#34A853"]; F2 [label="F", pos="-1.5,-2.6!", color="#34A853", fontcolor="#34A853"]; H_aro [label="H", pos="-5.8,-0!", fontcolor="#202124"]; H_aro2 [label="H", pos="-4.5,-2.6!", fontcolor="#202124"];

// Define edges for bonds B -- C1 [label=" ν(C-B)", color="#5F6368"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; B -- O1 [label="ν(B-O)", color="#FBBC05"]; B -- O2 [label="ν(B-O)", color="#FBBC05"]; O1 -- H1 [label=" ν(O-H)", color="#4285F4"]; O2 -- H2 [label=" ν(O-H)", color="#4285F4"]; C2 -- Cl [label=" ν(C-Cl)", color="#EA4335"]; C3 -- F1 [label=" ν(C-F)", color="#34A853"]; C6 -- F2 [label=" ν(C-F)", color="#34A853"]; C4 -- H_aro; C5 -- H_aro2;

// Benzene ring double bonds edge [style=dashed]; C1=C2; C3=C4; C5=C6; }

Caption: Molecular structure and key vibrational modes of 2-Chloro-3,6-difluorophenylboronic acid.

Comparative Spectral Deconstruction: From Phenylboronic Acid to its Halogenated Derivative

To accurately assign the vibrational modes of 2-Chloro-3,6-difluorophenylboronic acid, we will use phenylboronic acid as our baseline reference. The introduction of chloro- and difluoro- substituents induces predictable shifts in the vibrational frequencies of the parent molecule due to electronic (inductive and resonance) and mass effects.

Wavenumber (cm⁻¹)AssignmentIntensityComparative Analysis and Rationale
~3350 - 3200ν(O-H)Strong, BroadThis broad absorption is characteristic of the O-H stretching in the hydrogen-bonded dimeric structures typical of solid-state boronic acids.[1][2] The presence of electronegative halogens may slightly alter the hydrogen bond strength compared to the parent phenylboronic acid.
~3100 - 3000ν(C-H) aromaticMedium to WeakThese peaks correspond to the stretching vibrations of the C-H bonds on the aromatic ring.[3][4] Their intensity is typically lower than aliphatic C-H stretches.
~1610 - 1580ν(C=C) aromaticMediumAromatic ring C=C stretching vibrations. The substitution pattern and the electronic effects of the halogens will influence the exact position and number of these bands.[4][5]
~1500 - 1400ν(C=C) aromaticMediumA second region for aromatic C=C stretching, also sensitive to the substitution pattern.[3][4]
~1345νasym(B-O)StrongThe asymmetric B-O single bond stretching is a very strong and characteristic peak for phenylboronic acids.[6] This is a key diagnostic peak for the boronic acid functional group.
~1250 - 1150ν(C-F)StrongThe C-F stretching vibration in aromatic compounds typically appears as a strong band in this region.[7] Given the two fluorine atoms, this absorption is expected to be prominent.
~1000δ(B-O-H)MediumIn-plane bending of the B-O-H group is expected in this region.[6]
~850 - 750γ(C-H) aromatic oopStrongOut-of-plane ("oop") C-H bending vibrations. The specific frequency is highly diagnostic of the aromatic substitution pattern. For a 1,2,3,4-tetrasubstituted ring, a strong band is expected in this range.[4]
~850 - 550ν(C-Cl)StrongThe C-Cl stretching vibration appears at a lower frequency than C-F due to the larger mass of chlorine and weaker bond strength.[3][8] This peak may overlap with other fingerprint region absorptions.
~700 - 650δ(C-B-O) / Ring Def.Medium to WeakOut-of-plane deformation and bending vibrations involving the boronic acid group and the phenyl ring contribute to the complex fingerprint region.[5][6]

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, asym = asymmetric. Intensities are predictive.

Validated Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution FT-IR spectrum using the KBr pellet technique, which is well-suited for solid samples.

3.1. Instrumentation & Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Hydraulic press and pellet-forming die (13 mm diameter).

  • Agate mortar and pestle.

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated.

  • Sample: 2-Chloro-3,6-difluorophenylboronic acid, dried.

  • Spatula, analytical balance.

3.2. Step-by-Step Methodology

  • Background Acquisition (Self-Validation Step 1):

    • Ensure the sample chamber is empty and clean.

    • Acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹). This is critical as it records the ambient atmosphere (H₂O, CO₂) which will be subtracted from the final sample spectrum, preventing misinterpretation of atmospheric peaks.

  • Sample Preparation (The KBr Pellet):

    • Weigh approximately 1-2 mg of the 2-Chloro-3,6-difluorophenylboronic acid sample.

    • Weigh approximately 150-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100. Causality: An incorrect ratio can lead to either weak signals (too little sample) or non-linear detector response and peak broadening (too much sample).

    • Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogenous powder is obtained. Causality: Inadequate grinding results in particle sizes larger than the IR wavelength, causing significant light scattering (the Christiansen effect), which distorts the baseline.

    • Transfer the powder to the pellet die and press under a hydraulic press at 8-10 tons of pressure for approximately 2 minutes. The resulting pellet should be clear and translucent. A cloudy or opaque pellet indicates moisture or poor grinding and should be remade.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Apply a baseline correction if necessary to account for any scattering-induced baseline slope.

    • Perform peak picking to identify the precise wavenumbers of the absorption maxima.

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}

Caption: Validated workflow for FT-IR spectral analysis.

Conclusion

The FT-IR spectrum of 2-Chloro-3,6-difluorophenylboronic acid is rich with information. A confident structural confirmation can be achieved by identifying several key features: the broad, hydrogen-bonded O-H stretch above 3200 cm⁻¹, the strong and characteristic asymmetric B-O stretch near 1345 cm⁻¹, strong C-F absorptions between 1250-1150 cm⁻¹, and a C-Cl stretch at a lower wavenumber (~850-550 cm⁻¹). By using phenylboronic acid as a reference and understanding the predictable effects of halogenation, researchers can effectively use FT-IR spectroscopy as a rapid, reliable tool for the structural elucidation and quality control of this important chemical intermediate.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. Retrieved February 24, 2026, from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl... Retrieved February 24, 2026, from [Link]

  • Dikmen, G., & Alver, Ö. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 22(2), 135-147. [Link]

  • Albuquerque, J. F. C., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1118-1127. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 24, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 24, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved February 24, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 24, 2026, from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3,6-difluorophenylboronic Acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-Chloro-3,6-difluorophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-Chloro-3,6-difluorophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal mechanisms behind ion formation. By comparing potential fragmentation pathways under different ionization conditions, we aim to provide a predictive framework for characterization and structural elucidation.

Introduction: The Analytical Challenge of Phenylboronic Acids

2-Chloro-3,6-difluorophenylboronic acid is a key building block in modern synthetic chemistry, particularly in Suzuki coupling reactions. Its structural integrity and purity are paramount, making mass spectrometry (MS) an indispensable tool for its characterization. However, boronic acids present unique challenges in MS analysis. They are prone to thermally induced dehydration and cyclization to form boroxines (trimeric anhydrides), which can complicate spectral interpretation.[1] Understanding these behaviors and the influence of the halogen substituents is critical for accurate analysis.

This guide will focus primarily on the fragmentation expected under Electron Ionization (EI), a hard ionization technique that provides rich structural information through extensive fragmentation.[2][3] We will also draw comparisons to softer ionization techniques like Electrospray Ionization (ESI), which often yield different but complementary information.

Pillar 1: Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (70 eV) imparts significant energy into the analyte molecule, causing not only ionization but also predictable bond cleavages.[2][4] The fragmentation of 2-Chloro-3,6-difluorophenylboronic acid (Molecular Weight: ~192 g/mol for the 11B, 35Cl isotopes) is governed by the interplay between the boronic acid group and the halogenated aromatic ring.

The molecular ion (M+•) is the starting point for all fragmentation.[5] A key diagnostic feature for this compound is the M+2 peak , which arises from the natural isotopic abundance of chlorine (35Cl:37Cl ≈ 3:1).[4][6] Any fragment containing the chlorine atom will exhibit a similar isotopic pattern.

The primary fragmentation events are predicted as follows:

  • Dehydration and Related Losses: The boronic acid moiety is susceptible to the loss of neutral water and hydroxyl radicals.

    • Loss of H₂O (m/z -18): A common initial step for boronic acids, leading to the formation of a benzoxaborole-like radical cation.

    • Loss of •OH (m/z -17): Cleavage of a B-OH bond results in a stable fragment.

  • Cleavage of the C-B Bond: The bond connecting the phenyl ring to the boron atom is a likely point of fragmentation.

    • Loss of •B(OH)₂ (m/z -44 for ¹¹B): This fragmentation yields the 2-chloro-3,6-difluorophenyl cation. This is a significant pathway that isolates the halogenated aromatic portion of the molecule.

  • Halogen Loss: The carbon-halogen bonds can cleave, with the ease of loss generally following the trend I > Br > Cl > F.[6]

    • Loss of •Cl (m/z -35): Loss of a chlorine radical from the molecular ion or subsequent fragments is a highly probable event, leading to a difluorophenylboronic acid radical cation.

    • Loss of •F (m/z -19): While less favorable than chlorine loss, the expulsion of a fluorine radical is also possible, especially in higher-energy fragmentation steps.

The interplay of these pathways creates a complex but interpretable fragmentation pattern. The most stable ions formed will typically result in the most abundant peaks in the spectrum (the base peak).[5][7]

Visualization of the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for 2-Chloro-3,6-difluorophenylboronic acid under electron ionization.

Fragmentation_Pathway cluster_boron_fragments Boron-containing Fragments M M+• C₆H₄BClF₂O₂+ (m/z 192/194) F1 [M-H₂O]+• C₆H₂BClF₂O+ (m/z 174/176) M->F1 - H₂O F2 [M-Cl]+ C₆H₄BF₂O₂+ (m/z 157) M->F2 - •Cl F3 [M-B(OH)₂]+ C₆H₂ClF₂+ (m/z 148/150) M->F3 - •B(OH)₂ F4 [M-H₂O-Cl]+ C₆H₂BF₂O+ (m/z 139) F1->F4 - •Cl F2->F4 - H₂O B1 BO₂⁻ (m/z 43) B2 BO⁻ (m/z 27)

Caption: Predicted EI fragmentation pathway of 2-Chloro-3,6-difluorophenylboronic acid.

Pillar 2: Comparative Analysis and Data Interpretation

To provide a clear comparison, the predicted key ions and their characteristics are summarized below. While exact abundances require experimental data, this table is based on established fragmentation principles, such as the stability of resulting ions.[7][8]

Predicted m/z (11B, 35Cl/37Cl)Proposed Fragment IonProposed Neutral LossSignificance and Comments
192 / 194[C₆H₄BClF₂O₂]⁺•-Molecular Ion (M⁺•) . The 3:1 intensity ratio is a clear indicator of a single chlorine atom.[6]
174 / 176[C₆H₂BClF₂O]⁺•H₂OResult of dehydration, a characteristic reaction of boronic acids.[1]
157[C₆H₄BF₂O₂]⁺•ClLoss of the chlorine radical. A major fragmentation pathway for chlorinated aromatics.
148 / 150[C₆H₂ClF₂]⁺•B(OH)₂Cleavage of the C-B bond, isolating the halogenated aryl cation.
139[C₆H₂BF₂O]⁺H₂O, •ClResult of sequential loss of water and chlorine, indicating multiple fragmentation routes.
43[BO₂]⁻C₆H₄ClF₂In negative ion mode, this fragment is often a dominant species for phenylboronic acids.[9]

Comparison with Alternative Ionization Techniques:

  • Electrospray Ionization (ESI): As a softer ionization technique, ESI is less likely to cause extensive in-source fragmentation.[3] In negative ion mode (ESI-), one would expect to observe the deprotonated molecule [M-H]⁻. A common observation in ESI analysis of boronic acids is the formation of dimers or solvent adducts, such as the [2M-OH]⁻ ion.[10] Methods using UPLC-ESI-MS have been developed to minimize the formation of these complicating species and achieve high sensitivity.[11][12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI analysis of boronic acids can also be complicated by dehydration and boroxine formation.[1] Derivatization strategies, such as forming an ester with 2,5-dihydroxybenzoic acid (DHB) which can also act as the matrix, have been shown to simplify spectra and provide reliable molecular ion signals.[1]

Pillar 3: Self-Validating Experimental Protocol

This section provides a standardized protocol for acquiring a reproducible EI mass spectrum for 2-Chloro-3,6-difluorophenylboronic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a 70 eV Electron Ionization mass spectrum and identify the molecular ion and key fragment ions.

Instrumentation:

  • Gas Chromatograph with a standard non-polar column (e.g., DB-5ms).

  • Mass Spectrometer with an EI source.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-Chloro-3,6-difluorophenylboronic acid.

    • Dissolve in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~10 µg/mL). Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector.

  • GC Method Parameters:

    • Injector Temperature: 250 °C. Rationale: Ensures rapid volatilization of the analyte.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. Rationale: This temperature program allows for good separation from solvent and potential impurities.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: Standardized energy allows for library matching and produces reproducible fragmentation patterns.[4]

    • Source Temperature: 230 °C. Rationale: A hot source minimizes condensation and reduces the likelihood of thermally-induced boroxine formation in the source itself.

    • Mass Range: Scan from m/z 40 to 400. Rationale: This range will capture the expected low-mass boron fragments as well as the molecular ion and potential boroxine trimers.

    • Scan Rate: 2-3 scans/second.

  • Data Analysis - A Self-Validating Approach:

    • Molecular Ion Identification: Locate the ion cluster at the highest m/z. Verify the presence of the M+• and M+2 peaks with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

    • Isotopic Confirmation: Check for the same 3:1 isotopic pattern in fragments that retain the chlorine atom (e.g., m/z 174/176 and 148/150). The absence of this pattern in other fragments (e.g., m/z 157) confirms the loss of chlorine.

    • Boron Isotope Check: Look for the less abundant 10B isotope (~20% natural abundance) for boron-containing fragments, which will appear one mass unit lower than the main 11B fragment.[13]

    • Fragmentation Logic: Verify that the major fragment ions correspond to logical neutral losses (H₂O, Cl, B(OH)₂) from the molecular ion.

References

  • D'Souza, R. N., Pidgeon, R. E., & Pios, A. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1730–1739. [Link]

  • Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4032. [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]

  • Reddy, K. R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(14), 5143-5149. [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1), 13-20. [Link]

  • Science.gov. (n.d.). phenylboronic acid functionalized: Topics by Science.gov. [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. [Link]

  • Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society of Japan, 42(9), 985-1005. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Royal Society of Chemistry. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu( iii ) complexes on the recognition of adenosine monophosphate. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of Wisconsin-Stout. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

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Validation

Validating 2-Chloro-3,6-difluorophenylboronic Acid: A Comparative Guide to Elemental Analysis vs. qNMR

Executive Summary Target Molecule: 2-Chloro-3,6-difluorophenylboronic acid (CAS: 121124-97-8) Primary Application: Suzuki-Miyaura cross-coupling intermediate for agrochemicals and fluorinated pharmaceuticals. The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-3,6-difluorophenylboronic acid (CAS: 121124-97-8) Primary Application: Suzuki-Miyaura cross-coupling intermediate for agrochemicals and fluorinated pharmaceuticals. The Challenge: Boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines).[1] This equilibrium fluctuates based on moisture, temperature, and solvent, rendering standard Certificates of Analysis (CoA) based solely on HPLC purity potentially misleading regarding stoichiometry.

This guide details the synthesis of 2-Chloro-3,6-difluorophenylboronic acid and objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC as validation methods. While HPLC determines organic purity, this guide demonstrates why EA and qNMR are critical for establishing the precise stoichiometry required for accurate dosing in drug development.

Part 1: Synthesis Context & The Impurity Profile

To validate the product, one must understand the genesis of its impurities. The synthesis of 2-Chloro-3,6-difluorophenylboronic acid typically utilizes a Lithiation-Borylation protocol. The electron-withdrawing fluorine atoms at the 3 and 6 positions facilitate directed ortho-lithiation but also increase the Lewis acidity of the final boron center, making it prone to dehydration.

Synthesis Protocol

Reaction Type: Cryogenic Lithiation-Borylation Scale: 10 mmol baseline

  • Reagents:

    • Substrate: 1-Chloro-2,5-difluorobenzene

    • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

    • Boron Source: Triisopropyl borate (B(OiPr)3)

    • Solvent: Anhydrous THF (H2O < 50 ppm)

  • Step-by-Step Methodology:

    • Cryogenic Setup: Cool a solution of 1-Chloro-2,5-difluorobenzene (1.0 eq) and B(OiPr)3 (1.2 eq) in THF to -78°C under Argon. Note: In-situ trapping (adding borate before base) is preferred for polyfluorinated aromatics to prevent "lithium dance" (scrambling).

    • Lithiation: Add LDA (1.1 eq) dropwise over 30 minutes. Maintain internal temp < -70°C.

    • Equilibration: Stir at -78°C for 1 hour. The lithium species is immediately trapped by the borate ester.

    • Hydrolysis: Warm to 0°C and quench with 2M HCl. Stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

    • Workup: Extract with Ethyl Acetate.[2] Wash with brine.[2] Crucial Step: Do not over-dry the organic layer with MgSO4 for extended periods, as this promotes boroxine formation.

    • Isolation: Recrystallize from Acetonitrile/Water or Hexane/Ether.

Visualization: Synthesis & Impurity Pathways[2]

SynthesisWorkflow Start 1-Chloro-2,5- difluorobenzene Reagents B(OiPr)3 + LDA (-78°C, THF) Start->Reagents Intermediate Boronate Ester Intermediate Reagents->Intermediate Hydrolysis Acid Hydrolysis (2M HCl) Intermediate->Hydrolysis Product 2-Chloro-3,6-difluoro phenylboronic acid Hydrolysis->Product Impurity1 Boroxine (Cyclic Trimer) Product->Impurity1 Dehydration (-3 H2O) Impurity2 Deboronation (1-Chloro-2,5-difluorobenzene) Product->Impurity2 Protodeboronation

Caption: Synthesis pathway showing the primary product and the thermodynamic equilibrium leading to Boroxine formation.

Part 2: The Analytical Dilemma (The Boroxine Shift)

The primary challenge in validating this molecule is the Boroxine Shift . Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines).

  • Free Acid: C6H4BClF2O2

  • Boroxine (Trimer): (C6H2BClF2O)3

Unlike organic impurities which are distinct molecules, the boroxine is a state of the product. Standard HPLC often reverts the boroxine back to the acid (due to aqueous mobile phases), masking the actual composition of the solid material. Elemental Analysis is the only method that detects this bulk stoichiometry change without requiring an internal standard.

Theoretical Composition Comparison
ElementPure Boronic Acid (Theoretical)Pure Boroxine (Theoretical)The "Shift" (Delta)
Formula C6H4BClF2O2C18H6B3Cl3F6O3-
Carbon 37.46% 41.33% +3.87%
Hydrogen 2.10% 1.15% -0.95%
Chlorine 18.42%20.32%+1.90%

Insight: A Carbon value significantly higher than 37.46% does not necessarily indicate organic contamination; it often indicates the sample has dehydrated. Conversely, a value lower suggests trapped solvent or inorganic salts (LiCl).

Part 3: Comparative Analysis Guide

This section objectively compares validation methods. Use this table to select the right tool for your specific data requirement.

Method Comparison Table
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC (UV-Vis)
Primary Utility Bulk stoichiometry & hydration state validation.Absolute purity determination (wt%) & structure verification.Detection of organic impurities (starting material, homocoupling).[2]
Boroxine Detection High. Detects dehydration via C/H ratio shifts.Medium. Can distinguish if signals resolve (often broad).Low. Aqueous eluents hydrolyze boroxine back to acid.
Inorganic Salts High. Presence of LiCl/borates lowers C% uniformly.Low. Invisible to 1H NMR.Low. Salts elute in void volume.
Sample Destructive? Yes (Combustion).No.No.
Cost/Time Low / 24-48h.Medium / 1h.Low / 30 mins.
Verdict Best for Batch Consistency. Best for "True" Assay. Best for Reaction Monitoring.

Part 4: Validation Protocols

Protocol A: Elemental Analysis (The Self-Validating Workflow)

To use EA effectively, you must control the hydration state.

  • Sample Prep (Wet): Take crude solid directly from filtration.

  • Sample Prep (Dry): Dry 500mg of product in a vacuum oven at 40°C over P2O5 for 24 hours.

  • Analysis: Perform CHN combustion analysis on both.

  • Interpretation Logic:

    • If Dry Sample C% > 37.5% and H% < 2.1%: The material is forming Boroxine. Action: Re-humidify or calculate stoichiometry based on mixed phase.

    • If Dry Sample C% < 37.0%: Inorganic salt contamination (LiCl) is likely. Action: Re-dissolve in EtOAc and wash with water.

Protocol B: qNMR (The Gold Standard)
  • Internal Standard (IS): Use Dimethyl Sulfone (DMSO2) or Maleic Acid . (Must be TraceCERT® grade).

  • Solvent: DMSO-d6 (Ensure it is dry to prevent broad exchange peaks).

  • Procedure:

    • Weigh ~10 mg of Boronic Acid (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Set relaxation delay (d1) to >30s (5x T1) to ensure full integration accuracy.

  • Calculation:

    
    
    

Part 5: Decision Logic & Visualization

The following diagram illustrates the logical flow for validating a batch of 2-Chloro-3,6-difluorophenylboronic acid.

ValidationLogic Start Crude Product Isolated Step1 Run HPLC (Area %) Start->Step1 Check1 Organic Impurities > 2%? Step1->Check1 Recryst Recrystallize (Acetonitrile/H2O) Check1->Recryst Yes Step2 Run Elemental Analysis (CHN) Check1->Step2 No Recryst->Step1 Check2 Carbon % vs Theoretical Step2->Check2 Res_High High C% / Low H% (Boroxine Formation) Check2->Res_High > 38% Res_Low Low C% (Inorganic Salts/Water) Check2->Res_Low < 36% Res_Match Matches Theoretical (Pure Acid) Check2->Res_Match 37.4 ± 0.4% Step3 Final Confirmation: qNMR (wt%) Res_High->Step3 Calculate Mix Ratio Res_Low->Recryst Reprocess Res_Match->Step3 Release Release Batch for Coupling Step3->Release

Caption: Validation logic tree. Note that EA serves as the "Gatekeeper" for stoichiometry before final qNMR assay.

References

  • Organic Syntheses. (2008). Synthesis of Functionalized Arylboronic Acids via the Lithiation-Borylation Protocol. Org. Synth. 2008, 85, 45-51. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis. Analyst. Retrieved from [Link]

  • University of Edinburgh. (2015). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]

Sources

Comparative

Bioisosteric replacement studies using 2-Chloro-3,6-difluorophenylboronic acid moiety

The following guide details the bioisosteric utility of the 2-Chloro-3,6-difluorophenyl moiety, specifically focusing on its installation via 2-Chloro-3,6-difluorophenylboronic acid (CAS: 1217500-79-2). This analysis cen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioisosteric utility of the 2-Chloro-3,6-difluorophenyl moiety, specifically focusing on its installation via 2-Chloro-3,6-difluorophenylboronic acid (CAS: 1217500-79-2). This analysis centers on its application in optimizing kinase inhibitors (e.g., BTK inhibitors) and modulating metabolic stability in lead optimization.[1][2]

Content Type: Publish Comparison Guide Subject: 2-Chloro-3,6-difluorophenylboronic acid as a Pharmacophore Installer Audience: Medicinal Chemists, Lead Optimization Scientists[1][2]

Executive Summary

In modern medicinal chemistry, the 2-Chloro-3,6-difluorophenyl moiety represents a "privileged substitution pattern" used to optimize potency and metabolic stability simultaneously.[1][2] Unlike a standard phenyl or mono-halogenated ring, this specific tri-halogenated motif offers a unique balance of steric occlusion , electronic deactivation , and conformational locking .[1][2]

This guide compares the performance of this moiety against classical bioisosteres (Unsubstituted Phenyl, 2,6-Difluorophenyl) using data derived from Bruton's Tyrosine Kinase (BTK) inhibitor studies and general SAR principles.[1][2]

Mechanistic Rationale: Why This Specific Pattern?

The efficacy of the 2-Chloro-3,6-difluorophenyl group stems from three synergistic mechanisms:

A. Metabolic Blockade (The "Soft Spot" Defense)

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para or unsubstituted ortho positions.[1][2]

  • The 2-Cl, 6-F Blockade: Protects the ortho positions from hydroxylation.[1][2]

  • The 3-F Blockade: Deactivates the meta position and electronically depletes the ring, making it less susceptible to oxidative attack (e.g., epoxidation).[1][2]

B. Conformational Control (Atropisomerism)

The steric bulk of the 2-Chlorine (Van der Waals radius ~1.75 Å) combined with the 6-Fluorine forces the phenyl ring to twist out of plane relative to the scaffold (e.g., a urea or amide linker).[1][2] This creates a rigid, pre-organized conformation that reduces the entropic penalty of binding to the target pocket.[1][2]

C. Electronic Modulation

The high electronegativity of the fluorines reduces the electron density of the phenyl ring.[1][2] In urea-based inhibitors, this increases the acidity of the adjacent NH proton, enhancing its hydrogen-bond donating capability to key residues (e.g., Asp539 in BTK).[1][2]

Comparative Analysis: Performance Metrics

The following table contrasts the 2-Chloro-3,6-difluorophenyl moiety with common alternatives in the context of a Type II Kinase Inhibitor (e.g., Urea scaffold).

Table 1: Bioisosteric Replacement Performance Matrix

FeaturePhenyl (Baseline)2,6-Difluorophenyl (Alternative)2-Chloro-3,6-difluorophenyl (Target)
Steric Bulk Low (Planar rotation allowed)Medium (Restricted rotation)High (Locked Conformation)
Metabolic Stability (

)
Low (Rapid oxidation)ModerateHigh (Blocked metabolic sites)
Lipophilicity (cLogP) Baseline+0.4+0.9 (Enhanced permeability)
Electronic Character Electron RichElectron DeficientHighly Electron Deficient
Target Potency (

)
> 100 nM~ 10 nM< 1 nM (e.g., 0.07 nM)
Primary Liability Rapid ClearancePotential P-gp EffluxSolubility (due to lipophilicity)
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Key Insight: While 2,6-difluorophenyl is a common isostere, the addition of the 2-Chloro substituent provides the critical "hydrophobic fill" and steric lock necessary for sub-nanomolar potency, as seen in advanced BTK inhibitors (e.g., BDBM340037).[1]

Visualizing the Design Logic

The following diagram illustrates the decision tree for selecting the 2-Chloro-3,6-difluorophenyl moiety during Lead Optimization.

Bioisostere_Logic Start Lead Compound (Unsubstituted Phenyl) Problem1 Issue: Rapid Metabolic Clearance (CYP Oxidation) Start->Problem1 Sol1 Strategy: Block Ortho/Para Sites Problem1->Sol1 OptionA 2,6-Difluoro Substitution Sol1->OptionA Standard Fix OptionB 2-Chloro-3,6-difluoro Substitution Sol1->OptionB Advanced Fix ResultA Result: Improved Stability BUT Rotational Freedom remains OptionA->ResultA ResultA->OptionB Need Potency Boost MechanismB 1. 2-Cl adds Steric Lock (Twist) 2. 3,6-F reduces e- density OptionB->MechanismB Final Outcome: 1. High Potency (Entropy reduced) 2. High Metabolic Stability 3. Optimized H-Bond Acidity MechanismB->Final

Figure 1: Decision logic for evolving a phenyl group into the 2-Chloro-3,6-difluorophenyl pharmacophore to address metabolic and potency liabilities.

Experimental Protocol: Installation via Suzuki-Miyaura Coupling

To integrate this moiety into a drug scaffold, the 2-Chloro-3,6-difluorophenylboronic acid is used as the coupling partner.[1][2] The following protocol ensures high yield and prevents de-halogenation side reactions.

Reagents & Materials
  • Aryl Halide Scaffold: (e.g., 4-bromo-benzamide derivative).[1][2]

  • Boronic Acid: 2-Chloro-3,6-difluorophenylboronic acid (1.2 - 1.5 equiv).[1][2]

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (5 mol%) - Chosen for robustness with sterically hindered boronic acids.[1]
    
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2]

Step-by-Step Workflow
  • Degassing: Charge the reaction vessel with the Aryl Halide and 2-Chloro-3,6-difluorophenylboronic acid. Evacuate and backfill with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) three times.[1]
    
  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M

    
    .
    
  • Catalyst Addition: Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     under a positive stream of 
    
    
    
    .[1]
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1][2] The steric bulk of the 2-Cl group may slow transmetallation; extended time or higher temperature (100°C) may be required compared to simple phenylboronic acids.[1][2]

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium residues.[1][2] Dilute with EtOAc and wash with brine.[1][2]

  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

    • Validation: Verify the integrity of the Chlorine and Fluorine atoms using

      
      -NMR and Mass Spectrometry (look for the characteristic Cl isotope pattern).
      

References

  • BindingDB Entry BDBM340037. (2020).[1][2] Affinity Data for 1-(2-chloro-3,6-difluorophenyl)-3-(3-fluoro-4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxoisoindolin-4-yl)phenyl)urea. Retrieved from [1][2]

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine/chlorine bioisosterism).

  • CrystalGenomics Inc. (2020).[1][2] US Patent 10,604,508: Novel amide derivatives as BTK inhibitors.[1][2] (Primary source for the 2-chloro-3,6-difluorophenyl moiety in kinase inhibitors).[1][2][3][4][5][6][7] Retrieved from

  • Ballatore, C. et al. (2013).[1][2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. (General reference for isosteric principles). Retrieved from [1][2]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3,6-difluorophenylboronic Acid: Proper Disposal &amp; Handling Procedures

[1][2] Executive Summary Do not dispose of 2-Chloro-3,6-difluorophenylboronic acid in municipal trash or standard aqueous waste streams. [1][2] This compound is a halogenated aromatic .[2] Improper disposal risks the for...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Do not dispose of 2-Chloro-3,6-difluorophenylboronic acid in municipal trash or standard aqueous waste streams. [1][2]

This compound is a halogenated aromatic .[2] Improper disposal risks the formation of hydrofluoric acid (HF) and hydrochloric acid (HCl) during downstream thermal treatment, which can damage standard incinerator scrubbers if not properly classified.[1] It must be segregated into Halogenated Organic Waste streams.[2][3]

Technical Hazard Assessment & Logic

To ensure safety and compliance, we must understand the chemical causality behind these protocols.

Chemical Identity & Properties[4][5]
  • Chemical Name: 2-Chloro-3,6-difluorophenylboronic acid[1][2]

  • CAS Number: 121124-51-0[1][2]

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Boronic acid moiety (

    
    ), Halogenated aromatic ring (Cl, F).[1][2]
    
The "Why" Behind the Protocol
  • Halogenated Incineration Risks: When this compound is incinerated (the standard disposal method for organic lab waste), the fluorine atoms convert to Hydrogen Fluoride (HF) .[2] HF is extremely corrosive to the refractory lining of standard incinerators.[2] Therefore, waste facilities require this to be tagged as "Halogenated" so it is routed to facilities with high-capacity caustic scrubbers [1].[1][2]

  • Boron Ecotoxicity: Boronic acids are water-soluble but must not enter the sewer system.[2] Boron is phytotoxic (toxic to plants) at relatively low concentrations.[2] Municipal wastewater treatment plants (WWTPs) often cannot effectively remove boron, leading to discharge violations [2].[1]

  • Boroxine Dehydration: Upon heating or drying, boronic acids spontaneously dehydrate to form trimeric boroxines.[2] While this does not change the waste classification, it alters the physical state (often becoming a harder, glass-like solid), making it harder to dissolve if it crystallizes in pipes.[1]

GHS Safety Profile
Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[2][4][5][6]
Eye Irritation H319Causes serious eye irritation.[2][4][5][6][7]
STOT-SE H335May cause respiratory irritation.[2][4][5][6][7]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagent, contaminated gloves, weighing paper, paper towels.[1]

  • Segregation: Do not mix with general "lab trash."

  • Containment: Place solid waste in a dedicated, heavy-duty polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Critical: Check the box for "Solid - Toxic/Irritant" .[2]

    • Constituents: List "2-Chloro-3,6-difluorophenylboronic acid" explicitly.

  • Disposal: Transfer to the institution's Hazardous Solid Waste accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from Suzuki couplings, recrystallization solvents.[1]

  • Solvent Assessment: Determine the primary solvent.[2]

  • Selection of Stream:

    • IF the solvent is organic (DCM, THF, Toluene, Methanol)

      
      Halogenated Organic Waste .[1]
      
      • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated boronic acid renders the entire mixture a halogenated waste stream for incineration purposes [3].[1]

    • IF the solvent is Aqueous (Water/Buffer)

      
      Aqueous Chemical Waste .[2][3]
      
      • Note: Ensure pH is between 5–9 before adding to a communal carboy to prevent off-gassing, though boronic acids are generally stable.[1][2]

  • Labeling:

    • Tag as "Halogenated Solvent Waste" .[2]

    • List all solvents and the boronic acid (approximate %).[2]

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: 2-Chloro-3,6-difluorophenylboronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder, Gloves, Paper) StateCheck->SolidPath LiquidPath Liquid (Solution/Suspension) StateCheck->LiquidPath SolidBin Hazardous Solid Waste Bin (Do NOT use Regular Trash) SolidPath->SolidBin Double Bag SolventCheck Primary Solvent? LiquidPath->SolventCheck OrgSolvent Organic Solvent (MeOH, THF, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous (Water, Buffer) SolventCheck->AqSolvent HaloBin Halogenated Organic Waste (Requires HF Scrubbing) OrgSolvent->HaloBin Contaminates Stream AqBin Aqueous Chemical Waste (Toxic to Aquatic Life) AqSolvent->AqBin No Drain Disposal

Figure 1: Decision logic for segregating fluorinated boronic acid waste streams to ensure regulatory compliance.

Spill Management Protocol

Pre-requisite: Wear nitrile gloves, safety glasses, and a lab coat.[1] If the powder is fine and airborne, use an N95 respirator.[1]

Dry Spill (Powder)[2]
  • Isolate: Mark the area.[2]

  • Sweep: Gently sweep the powder using a brush and dustpan.[2] Avoid generating dust.[2][4][5][6][7][8][9]

    • Pro-Tip: Dampen a paper towel with water and lay it over the powder to prevent it from becoming airborne during sweeping.[2]

  • Clean: Wipe the surface with a soap and water solution.[2] Boronic acids are soluble in basic water; a mild detergent helps lift residues.[2]

  • Dispose: Place all cleanup materials (towels, powder) into the Solid Hazardous Waste container.

Wet Spill (Solution)
  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Universal Spill Pads).[2]

    • Do not use: Sawdust (combustible) if the solvent is flammable.[2]

  • Collect: Scoop the saturated absorbent into a sealable bag.

  • Label: "Spill Debris: Contains Halogenated Organics."[2]

Visual Workflow: Spill Response

SpillResponse Alert 1. Alert & PPE (Gloves, Goggles) Assess 2. Assess State Alert->Assess Dry Dry Powder Assess->Dry Wet Liquid Solution Assess->Wet ActionDry Cover with damp towel Gently sweep Dry->ActionDry ActionWet Apply Vermiculite/Pads Absorb completely Wet->ActionWet Final Seal in Bag Label: Hazardous Waste ActionDry->Final ActionWet->Final

Figure 2: Standardized response workflow for spills involving 2-Chloro-3,6-difluorophenylboronic acid.

Regulatory & Compatibility Matrix

Storage Compatibility

Store 2-Chloro-3,6-difluorophenylboronic acid in a cool, dry place.[1][2][4] Ensure it is segregated from:

  • Strong Oxidizers: Risk of exothermic reaction.[2]

  • Strong Bases: Promotes protodeboronation (decomposition).[2]

RCRA Considerations (US)

While this specific CAS is not P-listed or U-listed under RCRA (40 CFR 261.33), it is regulated based on characteristics and mixture rules :

  • F-List (F001-F005): If mixed with spent halogenated solvents (e.g., DCM), the entire mixture carries the F-code [4].[1][2]

  • Characteristic of Toxicity: If the waste stream contains heavy metals or other regulated organics, it must be coded accordingly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators: Managing Your Waste. [Link][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link][2]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][2]

Sources

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